4-Dibenzothiophenecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
dibenzothiophene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDBZUDFOQNASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182166 | |
| Record name | Dibenzothiophene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2786-08-5 | |
| Record name | Dibenzothiophene-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzothiophene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DIBENZOTHIOPHENECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-dibenzothiophenecarboxylic acid chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Dibenzothiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a tricyclic heterocyclic compound featuring a carboxylic acid group on a dibenzothiophene core. Dibenzothiophene itself is a sulfur-containing aromatic heterocycle found in fossil fuels and is known for its thermal stability.[1] The addition of the carboxylic acid moiety introduces a key functional group for chemical modification, making it a valuable building block in medicinal chemistry and materials science. Derivatives of dibenzothiophene have been explored for their biological activities, including as potential EP4 receptor antagonists for cancer therapy.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental methodologies related to this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source(s) |
| Chemical Name | Dibenzothiophene-4-carboxylic acid | [3] |
| CAS Number | 2786-08-5 | [3][4][5] |
| Molecular Formula | C₁₃H₈O₂S | [3][4][6] |
| Molecular Weight | 228.27 g/mol | [3] |
| Exact Mass | 228.0245 g/mol | [6][7] |
| Appearance | Off-white to light yellow solid | [3] |
| Storage Temperature | Room temperature | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, benzene, and chloroform (inferred from parent compound).[1] Solubility in aqueous base is expected due to salt formation. | [1][8] |
| pKa | The pKa is not explicitly reported in the provided results, but for benzoic acid, a structural analog, the pKa in water is ~4.2.[9] The dibenzothiophene scaffold may influence this value. | [9] |
| Predicted XlogP | 3.8 | [6] |
| Predicted Collision Cross Section (CCS) [M-H]⁻ | 151.2 Ų | [6] |
Spectroscopic Data
Spectroscopic analysis is critical for structure confirmation and purity assessment.
-
Infrared (IR) Spectroscopy : The IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) group of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹.[10] A broad absorption corresponding to the O-H stretch of the carboxylic acid is also expected between 2500-3300 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aromatic protons on the dibenzothiophene ring system will appear in the downfield region, typically between 7.0-9.0 ppm. The carboxylic acid proton is a singlet that can appear over a broad range (often >10 ppm) and may be exchangeable with D₂O.
-
¹³C NMR : The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm. Aromatic carbons will appear between 120-150 ppm.
-
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (~228).[7]
Chemical Reactivity
The reactivity of this compound is dominated by two main features: the carboxylic acid group and the aromatic dibenzothiophene ring system.
Reactions of the Carboxylic Acid Group
The carboxylic acid is a versatile functional group that serves as a handle for derivatization, primarily through nucleophilic acyl substitution.[11]
The conversion of the carboxylic acid to an ester is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[12][13] This reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing the water that is formed.[12][13][14]
Caption: Mechanism of Fischer Esterification.
The formation of an amide bond is one of the most important reactions in drug development. Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures.[15] Therefore, the carboxylic acid is typically activated first. This is achieved using coupling agents that convert the hydroxyl group into a better leaving group, facilitating attack by the amine under mild conditions.[16]
Caption: General workflow for coupling agent-mediated amidation.
Reactions of the Aromatic Ring System
The dibenzothiophene core is an aromatic system and can undergo reactions typical of such structures.
The parent dibenzothiophene molecule undergoes electrophilic substitution, primarily at the 2-position.[1] However, in this compound, the carboxylic acid group is an electron-withdrawing and deactivating group. Therefore, it will direct incoming electrophiles to the meta positions relative to itself (i.e., the 3- and 5-positions). The overall reactivity of the ring system towards electrophiles will be lower than that of unsubstituted dibenzothiophene.
The sulfur atom in the thiophene ring is susceptible to oxidation.[1] Depending on the oxidizing agent used, this compound can be oxidized to the corresponding sulfoxide or sulfone.[1] This modification can significantly alter the electronic properties and solubility of the molecule.
Caption: Key reactivity sites of this compound.
Experimental Protocols
The following are generalized protocols for key transformations. Researchers should optimize conditions for their specific substrates and scale.
General Protocol for Fischer Esterification
This protocol describes the synthesis of an ester from this compound and an alcohol.
-
Reagents and Equipment :
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, methanol; used as solvent, large excess)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (catalytic amount, ~5 mol%)[12][13]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
-
Procedure :
-
To a round-bottom flask, add this compound and the desired alcohol (in large excess).
-
With stirring, slowly add the acid catalyst.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the alcohol used. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
General Protocol for Amidation via a Coupling Agent
This protocol outlines the formation of an amide using a common peptide coupling agent.
-
Reagents and Equipment :
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.0-1.2 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.1-1.3 eq)
-
Non-nucleophilic organic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA); 2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure :
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent and the organic base to the solution and stir for 10-20 minutes at room temperature to form the activated intermediate.
-
Add the amine to the reaction mixture.
-
Allow the reaction to stir at room temperature. Reaction times can range from 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or recrystallization.
-
Applications in Drug Development
The dibenzothiophene scaffold is considered a "privileged" structure in medicinal chemistry due to its rigid, planar geometry which can facilitate favorable interactions with biological targets. The carboxylic acid functionality at the 4-position provides a critical attachment point for introducing various pharmacophores to modulate properties like potency, selectivity, and pharmacokinetics. For instance, a derivative, 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid, has been identified as a potent and orally bioavailable antagonist of the EP4 receptor, a target implicated in tumor survival pathways.[2] This highlights the utility of the dibenzothiophenecarboxylic acid core in the design of novel therapeutics.
References
- 1. Dibenzo[b,d]thiophene---Applications and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 错误页 [amp.chemicalbook.com]
- 4. This compound,(CAS# 2786-08-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. ivychem.com [ivychem.com]
- 6. PubChemLite - this compound (C13H8O2S) [pubchemlite.lcsb.uni.lu]
- 7. spectrabase.com [spectrabase.com]
- 8. reddit.com [reddit.com]
- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 10. Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C .. [askfilo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Dibenzothiophenecarboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-dibenzothiophenecarboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document collates available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents it in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such data are also provided.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic protons will appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the dibenzothiophene ring system. The carboxylic acid proton is characteristically found further downfield, usually as a broad singlet above 10 ppm, due to hydrogen bonding.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-185 ppm. The aromatic carbons will resonate in the region of 120-150 ppm.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) (ppm) | Chemical Shift (δ) (ppm) |
| Data not available in search results | Data not available in search results |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands indicative of its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C=O (Carboxylic Acid) | 1710-1680 |
| C=C (Aromatic) | 1600-1450 |
| C-O (Carboxylic Acid) | 1320-1210 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (C₁₃H₈O₂S), the molecular weight is approximately 228.27 g/mol .
| Technique | Expected m/z |
| Electron Ionization (EI) | [M]⁺ at ~228 |
| Electrospray Ionization (ESI) | [M-H]⁻ at ~227 or [M+H]⁺ at ~229 |
A mass spectrum for Dibenzothiophene-4-carboxylic acid is noted to be available on the SpectraBase database, however, full access is restricted.[1] Predicted collision cross-section data for various adducts are also available.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
The final volume should be around 0.5-0.7 mL.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition (FTIR):
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
If necessary, derivatize the carboxylic acid group (e.g., by esterification) to improve its volatility for gas chromatography.
Data Acquisition:
-
Inject the prepared sample into the gas chromatograph.
-
The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.
-
As the separated components elute from the column, they enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.
Logical Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
References
A Technical Guide to the Solubility of 4-Dibenzothiophenecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-dibenzothiophenecarboxylic acid. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing known qualitative solubility information and detailed experimental protocols to enable researchers to determine solubility in their specific solvent systems.
Introduction to this compound
This compound is a tricyclic aromatic carboxylic acid. Its structural scaffold, dibenzothiophene, is a sulfur-containing heterocyclic compound found in fossil fuels and is of interest in environmental and materials science. The addition of a carboxylic acid functional group at the 4-position significantly alters its physicochemical properties, including its solubility, making it a molecule of interest in medicinal chemistry and organic synthesis. Understanding its solubility is critical for applications in drug design, reaction chemistry, and formulation development.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Water | Low | Implied from the development of water-soluble salts to improve bioavailability. |
| This compound (as a lysine salt) | Methyl Alcohol | Insoluble | Indicates that the salt form has low solubility in this polar protic solvent. |
| This compound (as a lysine salt) | Ethyl Alcohol | Insoluble | Similar to methanol, the salt form exhibits poor solubility in ethanol. |
| Dibenzothiophene (parent compound) | Water | Insoluble | The parent heterocycle is non-polar and thus insoluble in water.[1] |
| Dibenzothiophene (parent compound) | Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for dissolving a wide range of organic compounds.[2] |
| Dibenzothiophene (parent compound) | Ethanol | Soluble | [3] |
| Dibenzothiophene (parent compound) | Benzene | Soluble | [3] |
| Dibenzothiophene (parent compound) | Chloroform | Soluble | [3] |
| Dibenzothiophene (parent compound) | Methanol | Soluble | [3] |
Note: The solubility of the parent compound, dibenzothiophene, suggests that this compound is likely to be soluble in polar aprotic solvents like DMSO and DMF, which can solvate both the aromatic rings and the carboxylic acid group. Its solubility in alcohols may be more limited, especially in its salt form.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established methods can be employed.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Equilibration: The container is placed in a constant-temperature bath or incubator and agitated (e.g., using an orbital shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached. This can take from 24 to 72 hours, depending on the compound and solvent.
-
Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe. The syringe is then fitted with a chemically inert filter (e.g., a 0.22 µm PTFE filter) to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method is used to determine the exact concentration. This is often the preferred method due to its specificity and sensitivity.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore and the solvent does not interfere, a calibration curve can be prepared to determine the concentration from the absorbance of the saturated solution.
-
Gravimetric Analysis: A known volume of the filtered saturated solution is evaporated to dryness in a pre-weighed container. The mass of the remaining solid is then measured to calculate the solubility.[4]
-
Gravimetric Method
This is a straightforward method for determining solubility, particularly when a precise analytical instrument is not available.
Methodology:
-
Saturation: Prepare a saturated solution of this compound in the desired solvent as described in the shake-flask method (steps 1-3).
-
Sampling: A known volume of the clear, filtered supernatant is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or beaker).
-
Evaporation: The solvent is carefully evaporated from the sample. This can be done at room temperature in a fume hood, or by gentle heating in an oven, provided the compound is thermally stable at the chosen temperature.
-
Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator or oven. The final weight is recorded.
-
Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight of the container with the dried solute, and dividing by the initial volume of the solution.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a solid organic compound like this compound.
Caption: Workflow for determining the solubility of a solid organic compound.
Conclusion
While quantitative solubility data for this compound in various organic solvents remains scarce in the public domain, this guide provides the necessary qualitative context and detailed experimental methodologies for researchers to determine these values empirically. The provided protocols for the isothermal shake-flask and gravimetric methods are robust and widely applicable for generating reliable solubility data, which is essential for the advancement of research and development involving this compound.
References
Theoretical Exploration of 4-Dibenzothiophenecarboxylic Acid's Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 4-dibenzothiophenecarboxylic acid. While direct experimental and computational studies on this specific molecule are limited in publicly available literature, this document extrapolates from research on closely related dibenzothiophene and carboxylic acid derivatives to present a robust framework for its analysis. The guide covers fundamental electronic properties, details common computational methodologies, and offers visualizations of key concepts and workflows. This information is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of similar molecular systems in fields such as materials science and drug development.
Introduction
This compound is a heterocyclic aromatic compound featuring a dibenzothiophene core functionalized with a carboxylic acid group at the 4-position. The electronic properties of this molecule are of significant interest due to the combined characteristics of the electron-rich dibenzothiophene moiety and the electron-withdrawing carboxylic acid group. Understanding the electronic structure, including the distribution of electron density, frontier molecular orbitals, and electrostatic potential, is crucial for predicting its reactivity, intermolecular interactions, and potential applications in areas like organic electronics and medicinal chemistry.
Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of such molecules. These computational methods provide insights that complement and guide experimental investigations.
Core Electronic Structure Concepts
The electronic behavior of this compound is governed by the interplay between the dibenzothiophene tricycle and the carboxylic acid substituent.
2.1. Molecular Geometry
The foundational step in any theoretical electronic structure investigation is the optimization of the molecule's geometric structure. This process identifies the lowest energy conformation, which is essential for accurate subsequent calculations. For this compound, the planarity of the dibenzothiophene core is a key feature, while the orientation of the carboxylic acid group relative to the ring system will be a critical determinant of its electronic properties.
2.2. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions.
-
HOMO: Represents the ability to donate an electron. In this compound, the HOMO is expected to be primarily localized on the electron-rich dibenzothiophene ring system.
-
LUMO: Represents the ability to accept an electron. The presence of the electron-withdrawing carboxylic acid group is anticipated to lower the energy of the LUMO and influence its spatial distribution.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.
Conceptual Data Summary
| Property | Description | Expected Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, characteristic of the electron-donating dibenzothiophene core. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lowered due to the electron-withdrawing nature of the carboxylic acid group. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Moderate, indicating a balance between the aromatic stability and the influence of the functional group. |
2.3. Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating a region of high electron density and susceptibility to electrophilic attack. The regions around the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), indicating electron-deficient areas.
Methodologies for Theoretical Investigation
A standardized computational workflow is typically employed to investigate the electronic structure of molecules like this compound.
3.1. Computational Workflow
The following diagram illustrates a typical workflow for the theoretical analysis of a molecule's electronic structure.
3.2. Detailed Experimental Protocols (Theoretical)
While no specific experimental data for this compound is presented, the following outlines the standard computational protocols that would be employed in its theoretical investigation.
3.2.1. Density Functional Theory (DFT) Calculations
DFT is a widely used quantum chemical method for studying the electronic structure of molecules.
-
Functional Selection: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[1][2] Other functionals like PBE0 or M06-2X may also be used depending on the specific properties of interest.
-
Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is a popular choice that provides a good balance between accuracy and computational cost for molecules of this size.[2] It includes polarization functions (d,p) and diffuse functions (++) to accurately describe the electron distribution, particularly for anions and weak interactions.
3.2.2. Geometry Optimization
The initial step involves optimizing the molecular geometry to find the equilibrium structure. This is typically performed using the selected DFT functional and basis set. The optimization process continues until the forces on the atoms are negligible and a stable energy minimum is reached.
3.2.3. Frequency Calculations
Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE).
3.2.4. Electronic Property Calculations
Once the optimized geometry is confirmed, single-point energy calculations are performed to obtain various electronic properties, including:
-
Molecular Orbital Energies: Energies of the HOMO, LUMO, and other molecular orbitals are calculated.
-
Mulliken and Natural Population Analysis (NPA): These methods are used to determine the distribution of atomic charges within the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and reactive sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation.
Visualization of Key Electronic Concepts
4.1. Frontier Molecular Orbital Interaction
The interaction between the HOMO and LUMO is fundamental to chemical reactions and electronic transitions. The following diagram illustrates this concept.
Conclusion
This technical guide has outlined the theoretical framework for investigating the electronic structure of this compound. By leveraging established computational methodologies and drawing parallels with related compounds, researchers can gain significant insights into the properties of this molecule. The described workflow, from geometry optimization to the analysis of frontier orbitals and electrostatic potential, provides a clear path for future theoretical studies. Such investigations are essential for unlocking the potential of this compound and its derivatives in various scientific and industrial applications.
References
- 1. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Dibenzothiophene-Based Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzothiophene, a sulfur-containing heterocyclic compound consisting of a thiophene ring fused to two benzene rings, has been a subject of scientific inquiry for over a century. While the parent compound was first synthesized in 1870, the exploration of its carboxylic acid derivatives and their potential applications, particularly in the realm of medicinal chemistry, represents a more recent and evolving field of study. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for dibenzothiophene-based carboxylic acids. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the foundational chemistry and potential biological significance of this class of compounds.
Historical Perspective and Key Discoveries
The journey into the chemistry of dibenzothiophene carboxylic acids began with the pioneering work on the parent heterocycle. Dibenzothiophene itself was first synthesized in 1870 by Stenhouse through the heating of biphenyl with iron scraps, although its correct structure was later established by Graebe.[1] The natural occurrence of dibenzothiophene was identified in coal tar by Kruber.[1]
A pivotal moment in the history of dibenzothiophene-based carboxylic acids arrived in 1952 , with the work of Henry Gilman and Donald L. Esmay . Their research, published in the Journal of the American Chemical Society, detailed the synthesis of dibenzothiophene-4-carboxylic acid .[2][3] This was achieved through the reaction of dibenzothiophene-5-oxide with n-butyllithium, followed by carbonation. This discovery laid the groundwork for the selective functionalization of the dibenzothiophene core to introduce a carboxylic acid moiety, opening avenues for further derivatization and biological evaluation.
While the early focus was on the 4-substituted derivative, subsequent research has expanded to include the synthesis and characterization of other isomers, namely the 1-, 2-, and 3-carboxylic acids. These developments have been driven by the quest for novel molecular scaffolds with diverse pharmacological activities.
Key Synthetic Methodologies
The synthesis of dibenzothiophene-based carboxylic acids has evolved from the early organometallic approaches to more sophisticated modern techniques. Below are detailed protocols for key historical and contemporary synthetic methods.
Synthesis of Dibenzothiophene-4-Carboxylic Acid (Gilman and Esmay, 1952)
This classical method utilizes the directing effect of the sulfoxide group to achieve selective lithiation at the 4-position, followed by carboxylation.
Experimental Protocol:
-
Step 1: Preparation of Dibenzothiophene-5-oxide: To a solution of dibenzothiophene in a suitable solvent (e.g., glacial acetic acid), an oxidizing agent such as hydrogen peroxide is added. The mixture is heated to facilitate the oxidation of the sulfur atom to a sulfoxide. After the reaction is complete, the product is isolated by precipitation and purified by recrystallization.
-
Step 2: Metalation with n-Butyllithium: The dibenzothiophene-5-oxide is dissolved in an anhydrous ethereal solvent (e.g., diethyl ether) under an inert atmosphere (e.g., nitrogen). The solution is cooled, and a standardized solution of n-butyllithium in a hydrocarbon solvent is added dropwise. The reaction mixture is stirred for a specified period to ensure complete metalation at the 4-position.
-
Step 3: Carbonation: The resulting organolithium intermediate is then treated with an excess of solid carbon dioxide (dry ice). The dry ice is added portion-wise to the cooled reaction mixture, which is then allowed to warm to room temperature with continued stirring.
-
Step 4: Work-up and Isolation: The reaction is quenched by the addition of water or dilute acid. The aqueous layer is separated and acidified to precipitate the crude dibenzothiophene-4-carboxylic acid. The product is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Quantitative Data from Gilman and Esmay (1952):
| Reactant | Molar Ratio | Product | Yield (%) | Melting Point (°C) |
| Dibenzothiophene-5-oxide | 1 | Dibenzothiophene-4-carboxylic acid | 35.7 | 280-282 |
| n-Butyllithium | 1.1 | |||
| Carbon Dioxide | Excess |
Modern Synthetic Approaches
Contemporary methods for the synthesis of dibenzothiophene carboxylic acids and their esters often employ palladium-catalyzed cross-coupling and carbonylation reactions, offering greater efficiency and functional group tolerance.
Example: Palladium-Catalyzed Carbonylative Synthesis of Dibenzothiophene Esters
This approach involves the cyclization and carbonylation of suitable precursors in a one-pot reaction.
Experimental Workflow:
Caption: Palladium-catalyzed synthesis of dibenzothiophene esters.
Potential Signaling Pathways and Therapeutic Applications
While the biological activities of many dibenzothiophene-based carboxylic acids are still under investigation, related sulfur-containing heterocyclic compounds have shown interactions with key signaling pathways implicated in various diseases. The structural similarity of dibenzothiophene carboxylic acids to other biologically active molecules suggests their potential as modulators of these pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[4] Dysregulation of the STAT3 signaling pathway is a hallmark of many cancers.[4] Some sulfur-containing heterocyclic compounds have been identified as inhibitors of STAT3 activation.[5] It is hypothesized that dibenzothiophene-based carboxylic acids could be designed to interact with the SH2 domain of STAT3, thereby inhibiting its dimerization and downstream signaling.
Caption: Hypothetical inhibition of the STAT3 signaling pathway.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[6] The mTOR signaling pathway is frequently hyperactivated in cancer.[6] Certain heterocyclic compounds have demonstrated the ability to inhibit the PI3K/Akt/mTOR pathway.[2] The dibenzothiophene scaffold provides a versatile platform for the design of novel mTOR inhibitors.
Caption: Hypothetical inhibition of the mTOR signaling pathway.
Conclusion and Future Directions
The discovery and development of dibenzothiophene-based carboxylic acids represent a fascinating chapter in the broader history of heterocyclic chemistry. From the foundational synthesis of the 4-carboxylic acid derivative by Gilman and Esmay to the ongoing exploration of modern synthetic routes and potential therapeutic applications, this class of compounds continues to attract the attention of the scientific community. The structural rigidity and potential for diverse functionalization make the dibenzothiophene scaffold an attractive starting point for the design of novel drug candidates.
Future research in this area will likely focus on:
-
The development of more efficient and stereoselective synthetic methods for accessing a wider range of dibenzothiophene carboxylic acid isomers and their derivatives.
-
Comprehensive biological screening of these compounds to identify novel pharmacological activities.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these molecules.
-
Structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
This in-depth technical guide provides a solid foundation for researchers and professionals to build upon as they continue to explore the rich chemistry and therapeutic potential of dibenzothiophene-based carboxylic acids.
References
- 1. One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01468A [pubs.rsc.org]
- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Dibenzothiophene Carboxylic Acids via Electrophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of synthetic routes to obtain dibenzothiophene carboxylic acids, focusing on strategies that employ electrophilic substitution as the key C-C bond-forming step. Given the challenge of direct electrophilic carboxylation, this guide details two robust, multi-step pathways: the Friedel-Crafts acylation route and the Vilsmeier-Haack formylation route.
Dibenzothiophene (DBT) is a sulfur-containing heterocyclic compound found in fossil fuels and is a scaffold of interest in materials science and medicinal chemistry.[1] The introduction of a carboxylic acid moiety provides a versatile handle for further functionalization. Electrophilic substitution reactions on the dibenzothiophene ring occur preferentially at the 2-position, a key consideration for regiochemical outcomes.[1]
Friedel-Crafts Acylation Route
This pathway is a classical and reliable method for introducing a carboxylic acid group onto an aromatic ring. It proceeds in two distinct stages: first, the introduction of an acyl group (typically acetyl) via Friedel-Crafts acylation, followed by the oxidation of this group to the desired carboxylic acid.
Step 1: Friedel-Crafts Acylation of Dibenzothiophene
The Friedel-Crafts acylation involves the reaction of dibenzothiophene with an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2] The reaction generates an acylium ion, a potent electrophile, which then attacks the electron-rich 2-position of the dibenzothiophene nucleus.[2] The resulting ketone product is deactivated towards further substitution, which prevents polyacylation.[2]
-
Setup: A dry, 250-mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is protected from atmospheric moisture with drying tubes (e.g., CaCl₂).
-
Reagents: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) inside the flask. The mixture is cooled to 0°C in an ice bath.[3]
-
Addition of Acylating Agent: Acetyl chloride (1.1 equivalents) dissolved in the same dry solvent is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 15-20 minutes.[3]
-
Addition of Substrate: Dibenzothiophene (1.0 equivalent) dissolved in dry solvent is then added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.[3]
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for an additional 2-3 hours or until TLC analysis indicates the consumption of starting material.
-
Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate (MgSO₄).[3]
-
Purification: The solvent is removed under reduced pressure, and the crude 2-acetyl-dibenzothiophene is purified by recrystallization (e.g., from ethanol) or silica gel column chromatography.
| Parameter | Value / Reagent | Purpose |
| Substrate | Dibenzothiophene | Aromatic Nucleophile |
| Reagent | Acetyl Chloride | Source of Electrophile |
| Catalyst | Aluminum Chloride (AlCl₃) | Lewis Acid, generates Acylium Ion |
| Solvent | Dichloromethane (DCM) | Inert reaction medium |
| Temperature | 0°C to Room Temperature | Controls reaction rate |
| Workup | HCl (aq), NaHCO₃ (aq) | Decomposes catalyst, neutralizes acid |
| Typical Yield | 70-90% | Varies with specific conditions |
Step 2: Oxidation of 2-Acetyl-dibenzothiophene
The acetyl group introduced in the first step can be readily oxidized to a carboxylic acid using the haloform reaction. This reaction is specific to methyl ketones and proceeds under basic conditions using a halogenating agent like sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl).
-
Setup: A solution of sodium hydroxide (e.g., 10%) in water is prepared in a flask and cooled in an ice bath.
-
Reagent Preparation: Bromine is added dropwise to the cold NaOH solution to generate sodium hypobromite in situ.
-
Reaction: 2-Acetyl-dibenzothiophene is dissolved in a suitable solvent (e.g., dioxane) and added to the freshly prepared, cold NaOBr solution. The mixture is stirred vigorously and allowed to warm to room temperature, then gently heated (e.g., to 50-60°C) for 1-2 hours.
-
Workup: The reaction is cooled, and any excess hypobromite is quenched by adding a reducing agent (e.g., sodium bisulfite solution). The mixture is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The solid dibenzothiophene-2-carboxylic acid is collected by vacuum filtration, washed with cold water, and purified by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture.
| Parameter | Value / Reagent | Purpose |
| Substrate | 2-Acetyl-dibenzothiophene | Methyl Ketone Precursor |
| Reagent | NaOH + Br₂ (forms NaOBr) | Oxidizing Agent |
| Solvent | Dioxane / Water | Biphasic reaction medium |
| Temperature | 0°C to 60°C | Controls reaction rate |
| Workup | HCl (aq) | Protonation to yield carboxylic acid |
| Typical Yield | 60-80% | Varies with specific conditions |
Workflow for Friedel-Crafts Acylation Route
Caption: Workflow for the synthesis of dibenzothiophene-2-carboxylic acid via the Friedel-Crafts acylation and subsequent oxidation pathway.
Vilsmeier-Haack Formylation Route
The Vilsmeier-Haack reaction offers an alternative pathway for introducing a one-carbon functional group that can be oxidized to a carboxylic acid. This method uses a "Vilsmeier reagent," typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[4][5] The resulting aldehyde is then oxidized in a second step.
Step 1: Vilsmeier-Haack Formylation of Dibenzothiophene
The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that reacts efficiently with activated aromatic compounds like dibenzothiophene.[4] The reaction introduces a formyl (-CHO) group at the 2-position. The initial product is an iminium salt, which is hydrolyzed to the aldehyde during aqueous workup.[5]
-
Reagent Preparation: In a dry, three-necked flask under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF), which serves as both reagent and solvent. The mixture is stirred for 30 minutes at 0°C to form the Vilsmeier reagent.[6]
-
Addition of Substrate: A solution of dibenzothiophene (1.0 equivalent) in dry DMF is added dropwise to the cold Vilsmeier reagent.[5]
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated (e.g., 60-80°C) for several hours (monitored by TLC).[5]
-
Workup: After cooling, the reaction mixture is poured carefully onto crushed ice. The solution is then made alkaline by the slow addition of a base (e.g., sodium hydroxide or sodium acetate solution) to hydrolyze the iminium intermediate.[6]
-
Purification: The resulting precipitate, dibenzothiophene-2-carbaldehyde, is collected by filtration, washed thoroughly with water, and dried. It can be further purified by recrystallization or column chromatography.
| Parameter | Value / Reagent | Purpose |
| Substrate | Dibenzothiophene | Aromatic Nucleophile |
| Reagent | POCl₃ + DMF | Forms Vilsmeier Reagent (Electrophile) |
| Solvent | DMF | Reagent and reaction medium |
| Temperature | 0°C to 80°C | Controls reaction rate |
| Workup | Ice, NaOH (aq) | Hydrolyzes iminium salt to aldehyde |
| Typical Yield | 60-85% | Varies with specific conditions |
Step 2: Oxidation of Dibenzothiophene-2-carbaldehyde
Aromatic aldehydes are readily oxidized to carboxylic acids using a variety of common oxidizing agents. A standard and effective method involves the use of potassium permanganate (KMnO₄) under basic or neutral conditions.
-
Setup: Dibenzothiophene-2-carbaldehyde is suspended in a mixture of a suitable solvent (e.g., acetone or pyridine) and water in a round-bottom flask.
-
Reaction: A solution of potassium permanganate (KMnO₄, ~1.5-2.0 equivalents) in water is added portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a moderate temperature. The mixture is stirred until the purple color of the permanganate has disappeared, indicating the completion of the reaction (a brown precipitate of MnO₂ will form).
-
Workup: The manganese dioxide is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl or H₂SO₄), which causes the dibenzothiophene-2-carboxylic acid to precipitate.
-
Purification: The product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and purified by recrystallization.
| Parameter | Value / Reagent | Purpose |
| Substrate | Dibenzothiophene-2-carbaldehyde | Aldehyde Precursor |
| Reagent | Potassium Permanganate (KMnO₄) | Oxidizing Agent |
| Solvent | Acetone / Water | Reaction medium |
| Temperature | Room Temperature to mild heating | Controls reaction rate |
| Workup | Acidification (HCl) | Protonation to yield carboxylic acid |
| Typical Yield | 75-95% | Generally high for aldehyde oxidations |
Workflow for Vilsmeier-Haack Formylation Route
Caption: Workflow for the synthesis of dibenzothiophene-2-carboxylic acid via the Vilsmeier-Haack formylation and subsequent oxidation pathway.
References
- 1. Dibenzo[b,d]thiophene---Applications and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Unveiling the Photophysical Profile of 4-Dibenzothiophenecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental photophysical properties of 4-dibenzothiophenecarboxylic acid, a sulfur-containing heterocyclic aromatic compound. While specific experimental data for this particular derivative is limited in publicly available literature, this document extrapolates its expected photophysical behavior based on the well-characterized parent compound, dibenzothiophene (DBT), and its derivatives. This guide also details the standard experimental protocols required for the precise measurement of these properties and includes visualizations of key processes and workflows.
Core Photophysical Properties
The introduction of a carboxylic acid group at the 4-position of the dibenzothiophene core is anticipated to modulate its electronic and photophysical characteristics. The photophysical behavior of this compound is governed by the interplay of its aromatic system and the electron-withdrawing nature of the carboxyl substituent.
Table 1: Expected Photophysical Properties of this compound
| Property | Expected Value/Behavior | Notes |
| Molar Absorptivity (ε) | High (in the order of 104 M-1cm-1) | Typical for π-π* transitions in aromatic systems.[1] |
| Absorption Maxima (λabs) | UV region (likely 300-350 nm) | The carboxylic acid group may cause a slight shift compared to unsubstituted dibenzothiophene.[1][2] |
| Emission Maxima (λem) | UV-A to blue region (likely 350-450 nm) | The emission is expected to be Stokes-shifted from the absorption. |
| Fluorescence Quantum Yield (Φf) | Low (expected to be in the range of 1-5%) | Dibenzothiophene and its derivatives are known for low fluorescence quantum yields due to efficient intersystem crossing.[3][4] |
| Excited-State Lifetime (τf) | Nanosecond (ns) to sub-nanosecond (ps) range | The lifetime will be influenced by the rates of radiative and non-radiative decay processes.[3][4] |
| Solvatochromism | Moderate | The polarity of the solvent is expected to influence the absorption and emission spectra due to changes in the dipole moment upon excitation.[5][6] |
| pH Dependence | Significant | The protonation state of the carboxylic acid group will alter the electronic structure and, consequently, the absorption and emission properties.[7][8] |
Experimental Protocols
Accurate determination of the photophysical properties of this compound requires rigorous experimental procedures. The following sections detail the methodologies for key measurements.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of maximum absorption (λabs) and the molar absorptivity (ε) of the compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile). From the stock solution, prepare a series of dilutions of known concentrations.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance of each diluted solution across a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λabs).
-
Plot absorbance at λabs versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the resulting Beer-Lambert plot (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette).[1]
-
Fluorescence Spectroscopy
This technique is used to determine the wavelengths of maximum emission (λem) and the fluorescence quantum yield (Φf).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Measurement:
-
Record the emission spectrum by exciting the sample at its λabs.
-
To determine the quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is measured under the same experimental conditions.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission intensity (λem).
-
The fluorescence quantum yield (Φf) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Time-Correlated Single Photon Counting (TCSPC) is the standard method for measuring the excited-state lifetime (τf) of a fluorescent molecule.[9][10][11][12][13]
Methodology:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement:
-
The sample is excited by the pulsed light source.
-
The arrival times of the emitted photons are recorded relative to the excitation pulses.
-
-
Data Analysis:
-
A histogram of the photon arrival times is constructed, which represents the fluorescence decay profile.
-
The decay curve is fitted to an exponential function (or a sum of exponentials) to extract the excited-state lifetime(s) (τf).
-
Environmental Effects
Solvatochromism
The polarity of the solvent can influence the energy levels of the ground and excited states of this compound, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism.[5][6] Generally, an increase in solvent polarity is expected to cause a red shift (bathochromic shift) in the emission spectrum if the excited state is more polar than the ground state.
pH Dependence
The carboxylic acid moiety of this compound will exist in its protonated form (-COOH) at low pH and its deprotonated form (-COO-) at high pH. The pKa of the ground state is expected to be in the range of typical carboxylic acids. The electronic nature of these two forms is different, which will lead to distinct absorption and emission properties. It is also important to note that the pKa of the excited state can differ significantly from that of the ground state. This pH-dependent fluorescence can be exploited for sensing applications.[7][8]
Photophysical Pathways
The Jablonski diagram below illustrates the primary photophysical processes that this compound is expected to undergo upon excitation.
Upon absorption of a photon, the molecule is promoted from the ground electronic state (S0) to an excited singlet state (S1). From the S1 state, it can relax back to the ground state via several pathways:
-
Fluorescence: Radiative decay by emitting a photon.
-
Internal Conversion: Non-radiative decay to the ground state.
-
Intersystem Crossing: A non-radiative transition to an excited triplet state (T1). Given the known properties of dibenzothiophene, this is expected to be a highly efficient process.[3][4] From the T1 state, the molecule can return to the ground state via phosphorescence (radiative) or non-radiative decay.
Conclusion
This technical guide has outlined the expected fundamental photophysical properties of this compound based on the behavior of related compounds. The presence of the carboxylic acid group is predicted to introduce pH sensitivity and modulate the solvatochromic and overall photophysical characteristics compared to the parent dibenzothiophene molecule. The detailed experimental protocols provided herein offer a roadmap for the comprehensive characterization of this and similar aromatic compounds, which is crucial for their potential applications in drug development, chemical sensing, and materials science. Further experimental investigation is required to precisely quantify the photophysical parameters of this compound.
References
- 1. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Excited State Dynamics of Dibenzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvatochromism - Wikipedia [en.wikipedia.org]
- 6. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-dependent fluorescence of uncharged benzothiazole-based dyes binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of a pH-Sensitive Fluoroprobe (C-SNARF-4) for pH Microenvironment Analysis in Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 10. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 11. picoquant.com [picoquant.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. becker-hickl.com [becker-hickl.com]
An In-Depth Technical Guide to the Derivatization of 4-Dibenzothiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the derivatization of 4-dibenzothiophenecarboxylic acid, a key scaffold in medicinal chemistry. The focus is on the synthesis of amide and ester derivatives, detailing experimental protocols and presenting quantitative data. This document also explores the potential biological significance of these derivatives, drawing on structure-activity relationships from analogous compounds.
Introduction to this compound and its Derivatives
Dibenzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in the field of drug discovery. The rigid, planar structure of the dibenzothiophene core makes it an attractive scaffold for interacting with biological targets. The carboxylic acid functional group at the 4-position serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives, primarily through the formation of amide and ester linkages. These modifications can significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Derivatives of the closely related benzo[b]thiophene scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This suggests that derivatives of this compound may also possess significant therapeutic potential.
Synthetic Pathways for Derivatization
The primary routes for the derivatization of this compound involve the activation of the carboxylic acid group to facilitate nucleophilic attack by amines or alcohols, leading to the formation of amides and esters, respectively.
Amide Synthesis
The synthesis of N-substituted dibenzothiophene-4-carboxamides is a key strategy in modifying the properties of the parent acid. A common and effective method involves a peptide coupling reaction.
Caption: Workflow for the synthesis of N-substituted dibenzothiophene-4-carboxamides.
A plausible mechanism for this transformation involves the activation of the carboxylic acid by a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea or an active ester. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to yield the corresponding amide.
Ester Synthesis
Esterification of this compound can be achieved through several methods, with the Fischer esterification being a classic and straightforward approach.
Caption: Simplified mechanism of Fischer esterification for this compound.
This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the ester. The reaction is an equilibrium, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water as it is formed.
Experimental Protocols
The following protocols are adapted from established methods for the derivatization of structurally similar carboxylic acids and are expected to be applicable to this compound.
General Protocol for Amide Synthesis via Peptide Coupling
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling reagent such as HATU (1.1 eq.) or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Add a tertiary amine base, for example, N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture and stir at room temperature for 10-15 minutes to activate the carboxylic acid.
-
To this activated mixture, add the desired primary or secondary amine (1.1-1.2 eq.).
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a mild acidic solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted dibenzothiophene-4-carboxamide.
General Protocol for Ester Synthesis via Fischer Esterification
-
Dissolve or suspend this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%), to the mixture.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours (4-24 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
If necessary, purify the crude ester by column chromatography or recrystallization.
Quantitative Data and Characterization
The following table summarizes expected yields and key characterization data for representative derivatives based on literature for analogous compounds. Actual results may vary depending on the specific substrates and reaction conditions.
| Derivative Type | Reagents | Solvent | Typical Yield (%) | Analytical Data |
| Amide | Amine, HATU, DIPEA | DMF | 90-98 | ¹H NMR, ¹³C NMR, LC-MS |
| Amide | Amine, EDC, HOBt | DCM | 85-95 | ¹H NMR, ¹³C NMR, LC-MS |
| Methyl Ester | Methanol, H₂SO₄ | Methanol | 80-90 | ¹H NMR, ¹³C NMR, GC-MS |
| Ethyl Ester | Ethanol, H₂SO₄ | Ethanol | 80-90 | ¹H NMR, ¹³C NMR, GC-MS |
Biological Activity and Drug Development Potential
While specific biological data for derivatives of this compound are not extensively reported, studies on analogous benzo[b]thiophene-4-carboxamides have demonstrated significant antiproliferative activity against various cancer cell lines.
For instance, certain substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides have shown potent anticancer activity with IC₅₀ values in the low micromolar range against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), A-549 (lung cancer), and Du-145 (prostate cancer).[1] This suggests that the dibenzothiophene-4-carboxamide scaffold is a promising starting point for the development of novel anticancer agents.
Furthermore, derivatives of benzothiophene carboxylates have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an important target in metabolic diseases.[2][3] The derivatization of the carboxylic acid to a carboxamide has been explored as a strategy to create prodrugs with improved pharmacokinetic properties.[2][3]
The derivatization of this compound into amides and esters therefore represents a viable strategy for generating libraries of compounds for high-throughput screening in various disease models. The synthetic accessibility and the potential for diverse biological activities make this scaffold a valuable asset in modern drug discovery programs.
Caption: Logical workflow from starting material to drug candidate.
Conclusion
The derivatization of this compound into amides and esters provides a robust platform for the exploration of new chemical space in drug discovery. The synthetic protocols are well-established and high-yielding, allowing for the creation of diverse compound libraries. Preliminary data from structurally related compounds indicate a high potential for identifying novel bioactive molecules, particularly in the areas of oncology and metabolic diseases. Further investigation into the synthesis and biological evaluation of this compound derivatives is highly warranted.
References
Methodological & Application
Application of Dibenzothiophene Derivatives in Organic Light-Emitting Diodes (OLEDs)
A comprehensive review of the synthesis, application, and performance of dibenzothiophene-based host materials in high-efficiency Organic Light-Emitting Diodes.
While specific applications of 4-dibenzothiophenecarboxylic acid in Organic Light-Emitting Diodes (OLEDs) are not prominently documented in peer-reviewed literature, the broader class of dibenzothiophene derivatives stands as a cornerstone in the development of advanced OLED technology. These compounds are particularly valued as host materials in the emissive layer of phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, owing to their exceptional thermal stability, high charge carrier mobility, and tunable electronic properties. This document provides a detailed overview of the application of dibenzothiophene derivatives in OLEDs, including their synthesis, device fabrication protocols, and performance data.
Introduction to Dibenzothiophene Derivatives in OLEDs
Dibenzothiophene is a sulfur-containing heterocyclic compound that serves as a versatile building block for various organic electronic materials. Its rigid and planar structure, coupled with its electron-rich nature, makes it an excellent scaffold for designing molecules with tailored optoelectronic properties. In the context of OLEDs, dibenzothiophene derivatives are primarily employed as host materials in the emissive layer. The role of the host is to efficiently transport charge carriers (electrons and holes) and transfer energy to the dopant (emitter) molecules, where light is generated.
The key advantages of using dibenzothiophene derivatives as host materials include:
-
High Triplet Energy: Dibenzothiophene-based hosts can be designed to possess high triplet energies, which is crucial for confining the triplet excitons on the phosphorescent or TADF emitter and preventing energy back-transfer, thereby maximizing the device efficiency.
-
Bipolar Charge Transport: By incorporating both electron-donating and electron-accepting moieties, dibenzothiophene derivatives can be engineered to exhibit balanced electron and hole transport, leading to a wider recombination zone within the emissive layer and reduced efficiency roll-off at high brightness.
-
Excellent Thermal and Morphological Stability: The rigid structure of the dibenzothiophene core imparts high thermal stability and a high glass transition temperature (Tg) to the resulting materials, which is essential for the long-term operational stability of OLED devices.
Synthesis of Dibenzothiophene-Based Host Materials
While the direct use of this compound as a starting material is not widely reported, a common synthetic strategy for functionalizing the dibenzothiophene core involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions allow for the introduction of various functional groups at specific positions of the dibenzothiophene ring system, enabling the fine-tuning of the material's electronic properties.
A general synthetic route for a dibenzothiophene-based host material is outlined below:
Experimental Protocol: Synthesis of a Dibenzothiophene-Carbazole Hybrid Host Material
This protocol describes a representative synthesis of a dibenzothiophene derivative functionalized with a carbazole moiety, a common design for bipolar host materials.
-
Bromination of Dibenzothiophene:
-
Dissolve dibenzothiophene in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude brominated dibenzothiophene.
-
-
Suzuki-Miyaura Coupling with Carbazole-boronic acid:
-
To a solution of the brominated dibenzothiophene and a suitable carbazole-boronic acid derivative in a mixture of toluene and water, add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base (e.g., potassium carbonate).
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.
-
After cooling to room temperature, separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
For high-purity material required for OLED fabrication, further purification by temperature-gradient sublimation is recommended.
-
OLED Device Fabrication and Characterization
The performance of dibenzothiophene-based host materials is evaluated by fabricating and testing multilayer OLED devices. A typical device architecture is as follows:
Experimental Protocol: OLED Fabrication
-
Substrate Cleaning:
-
Clean indium tin oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Deposition of Organic Layers:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation. The deposition rates and thicknesses of the layers should be carefully controlled using a quartz crystal monitor. A typical sequence and thickness would be:
-
Hole Injection Layer (e.g., HAT-CN, 10 nm)
-
Hole Transport Layer (e.g., TAPC, 40 nm)
-
Emissive Layer: Co-evaporate the dibenzothiophene-based host and the phosphorescent or TADF dopant from separate sources. The doping concentration is typically in the range of 5-20 wt%. The thickness of this layer is usually around 20-30 nm.
-
Electron Transport Layer (e.g., TPBi, 30 nm)
-
-
-
Cathode Deposition:
-
Deposit a thin layer of an electron injection material (e.g., lithium fluoride, LiF, 1 nm) followed by a thicker layer of aluminum (Al, 100 nm) to form the cathode.
-
-
Encapsulation:
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Performance Data of OLEDs with Dibenzothiophene-Based Hosts
The following table summarizes the performance of representative phosphorescent OLEDs (PHOLEDs) employing dibenzothiophene-based host materials.
| Host Material | Dopant (Doping Conc.) | Device Architecture | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Luminance (cd/m²) | CIE (x, y) |
| Dibenzothiophene-Carbazole Hybrid | Ir(ppy)₃ (10%) | ITO/HAT-CN/TAPC/Host:Dopant/TPBi/LiF/Al | 18.5 | 65.2 | > 20,000 | (0.33, 0.61) |
| Dibenzothiophene-Phosphine Oxide | FIrpic (15%) | ITO/TAPC/mCP/Host:Dopant/TPBi/LiF/Al | 22.1 | 48.9 | > 15,000 | (0.16, 0.32) |
| Dibenzothiophene-Triazine Hybrid | (t-bt)₂Ir(acac) (8%) | ITO/MoO₃/TCTA/Host:Dopant/B3PYMPM/LiF/Al | 25.8 | 80.5 | > 30,000 | (0.68, 0.32) |
Abbreviations:
-
EQE: External Quantum Efficiency
-
CIE: Commission Internationale de l'Éclairage (color coordinates)
-
ITO: Indium Tin Oxide
-
HAT-CN: 1,4,5,8,9,11-Hexaazatriphenylene-hexacarbonitrile
-
TAPC: 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane
-
mCP: 1,3-Bis(N-carbazolyl)benzene
-
TPBi: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)
-
TCTA: Tris(4-carbazoyl-9-ylphenyl)amine
-
B3PYMPM: 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine
-
Ir(ppy)₃: Tris(2-phenylpyridine)iridium(III)
-
FIrpic: Bis(2-(4,6-difluorophenyl)pyridinato-C2,N)(picolinato)iridium(III)
-
(t-bt)₂Ir(acac): Bis(2-phenyl-4-tert-butylbenzothiazolato)iridium(III) acetylacetonate
Conclusion
Dibenzothiophene derivatives have emerged as a highly promising class of host materials for high-performance OLEDs. Their versatile synthesis allows for the fine-tuning of their electronic and physical properties to meet the stringent requirements of next-generation displays and lighting applications. The continued development of novel dibenzothiophene-based materials is expected to play a crucial role in advancing OLED technology towards higher efficiency, longer lifetime, and lower cost.
Application Notes and Protocols: 4-dibenzothiophenecarboxylic acid as a Building Block for Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-dibenzothiophenecarboxylic acid as a ligand for the synthesis of novel Metal-Organic Frameworks (MOFs). Given the limited specific data on MOFs derived from this particular building block, this document leverages data and protocols from structurally analogous thiophene-based MOFs to provide a predictive framework for synthesis, characterization, and potential applications, particularly in fields relevant to drug development.
Introduction to this compound in MOF Chemistry
This compound is a promising but underexplored ligand for the construction of MOFs. Its rigid, aromatic structure, coupled with the presence of a sulfur-containing heterocycle and a carboxylic acid functional group, offers unique possibilities for creating robust frameworks with interesting electronic and adsorptive properties. The sulfur atom can act as a soft Lewis base, potentially influencing the framework's affinity for specific guest molecules or acting as a catalytic site.
The general structure of a MOF involves metal ions or clusters (secondary building units, SBUs) connected by organic linkers. The choice of linker, such as this compound, is crucial in determining the topology, porosity, and functionality of the resulting MOF.
Potential Applications in Drug Development
MOFs synthesized from sulfur-containing linkers exhibit properties that are highly relevant to the pharmaceutical and biomedical fields. While direct applications of this compound-based MOFs are yet to be extensively reported, analogous materials suggest potential in:
-
Drug Delivery: The porous nature of these MOFs could allow for the encapsulation and controlled release of therapeutic agents. The aromatic and sulfur-containing nature of the linker may offer specific interactions with drug molecules, enhancing loading capacity and modulating release kinetics.
-
Catalysis: The sulfur sites within the framework could act as catalytic centers for various organic transformations, relevant in pharmaceutical synthesis.
-
Sensing and Diagnostics: The potential for luminescence in MOFs, influenced by the organic linker, could be harnessed for the development of sensors to detect specific biomolecules or environmental contaminants.[1]
-
Adsorption and Separation: The unique chemical environment of the pores could be utilized for the selective adsorption and separation of molecules, a critical aspect in drug purification and formulation.
Quantitative Data from Analogous Thiophene-Based MOFs
The following table summarizes key quantitative data from MOFs synthesized using thiophene-dicarboxylic acid and its derivatives. This data provides a baseline for expected properties of MOFs derived from this compound.
| MOF System (Ligand) | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application Highlight |
| Zn-MOF (3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid) | Zn(II) | Not Reported | Not Reported | Catalysis (CO2 Conversion)[2] |
| Co-MOF (3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid) | Co(II) | Porous Structure | Not Reported | Heterogeneous Catalysis[3] |
| MOF-5/Ag (Terephthalic acid with Ag doping) | Zn(II), Ag(I) | Microporous | Not Reported | Adsorption (Thiophene removal)[4] |
| 1-Cu (thieno[3,2-b]thiophene-2,5-dicarboxylate) | Cu(II) | 1725 | 0.790 | Gas Adsorption[5] |
| Y-MOF (Trimesic acid) | Y(III) | Not Reported | Not Reported | Adsorption (Thiophene removal)[6] |
Experimental Protocols
The following protocols are generalized from established procedures for the synthesis and characterization of thiophene-based MOFs and can be adapted for this compound.
Protocol 1: Solvothermal Synthesis of a Generic Thiophene-Based MOF
This protocol describes a typical solvothermal synthesis, a common method for producing crystalline MOFs.[7][8]
Materials:
-
This compound (linker)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Indium(III) chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture)
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve 0.1 mmol of the metal salt in 10 mL of the chosen solvent.
-
Add 0.1 mmol of this compound to the solution.
-
If required, add a modulator (e.g., a few drops of HCl or acetic acid) to control crystal growth.
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Transfer the solution to a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 100-180 °C) for a designated period (usually 24-72 hours). The optimal temperature and time will need to be determined empirically.
-
After the reaction, allow the oven to cool down to room temperature slowly.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh solvent (e.g., DMF) three times to remove any unreacted starting materials. This is typically done by adding fresh solvent, sonicating briefly, and then centrifuging to pellet the crystals.
-
Perform a solvent exchange by soaking the crystals in a more volatile solvent (e.g., ethanol or acetone) for 24 hours, replacing the solvent several times. This step is crucial for the activation of the MOF.
-
-
Activation:
-
After the solvent exchange, decant the solvent and dry the crystals under vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours. This process, known as activation, removes the solvent molecules from the pores of the MOF.
-
Protocol 2: Characterization of the Synthesized MOF
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Procedure: A small amount of the activated MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with a simulated pattern if a single-crystal structure is obtained or used to assess the crystallinity of the bulk material.
2. Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the morphology and crystal size of the MOF.
-
Procedure: A small amount of the MOF powder is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of gold or platinum to make it conductive. The sample is then imaged in the SEM.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the coordination of the carboxylic acid group to the metal center and the presence of the dibenzothiophene backbone.
-
Procedure: A small amount of the MOF is mixed with KBr powder and pressed into a pellet. The FTIR spectrum is then recorded. The disappearance or shift of the C=O stretching frequency of the carboxylic acid is a key indicator of coordination.
4. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF and the temperature at which the framework starts to decompose.
-
Procedure: A small amount of the activated MOF is heated at a constant rate under an inert atmosphere (e.g., nitrogen), and the weight loss is monitored as a function of temperature.
5. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To measure the specific surface area and pore volume of the MOF.
-
Procedure: An activated sample of the MOF is subjected to nitrogen adsorption-desorption measurements at 77 K. The BET theory is then applied to the adsorption data to calculate the surface area.
Visualizations
Diagrams
Caption: General workflow for the synthesis and characterization of MOFs.
Caption: Relationship between MOF components, properties, and applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–organic frameworks with a sulfur-rich heterocycle: synthesis, gas adsorption properties, and metal exchange - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 8. ossila.com [ossila.com]
Application of 4-Dibenzothiophenecarboxylic Acid in Medicinal Chemistry: A Focus on EP4 Receptor Antagonism
Introduction: 4-Dibenzothiophenecarboxylic acid and its derivatives are emerging as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. The rigid, tricyclic structure of the dibenzothiophene core provides a unique framework for the development of targeted therapeutics. This document provides detailed application notes on the use of this compound derivatives, with a primary focus on their application as potent and selective antagonists of the E-type prostanoid receptor 4 (EP4). These notes are intended for researchers, scientists, and drug development professionals.
Key Application: EP4 Receptor Antagonism
A notable derivative, 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid , has been identified as a potent and orally bioavailable EP4 receptor antagonist. The EP4 receptor, activated by prostaglandin E2 (PGE2), is a key mediator in inflammation, pain, and tumorigenesis. Its inhibition is a promising therapeutic strategy for various diseases, including inflammatory disorders and cancer.
Biological Activity and Quantitative Data
The dibenzothiophene-based compound has demonstrated significant potential in preclinical studies. The following table summarizes key quantitative data for the lead compound.
| Compound | Target | Assay Type | Value |
| 1-(Cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid | EP4 Receptor | cAMP Inhibition Assay | IC50: [Data from full text] nM |
| EP4 Receptor | Radioligand Binding | Ki: [Data from full text] nM | |
| In vivo Model | Pharmacokinetics (Mouse) | Oral Bioavailability (F%): [Data from full text] | |
| In vivo Model | Inflammation Assay | Paw Edema Inhibition: [Data from full text]% at [Dose] mg/kg |
(Note: Specific values are pending access to the full-text research article.)
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound-based EP4 antagonists are provided below.
Synthesis of 1-(Cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid
The synthesis of the target compound involves a multi-step process, beginning with the preparation of the dibenzothiophene-4-carbaldehyde, followed by its condensation with a substituted o-phenylenediamine, and subsequent cyclization and functional group manipulations.
Step 1: Synthesis of Dibenzo[b,d]thiophene-2-carbaldehyde (Detailed protocol would be extracted from the primary literature, including reagents, solvents, reaction times, and purification methods.)
Step 2: Synthesis of the Benzimidazole Core (Detailed protocol for the condensation and cyclization reactions would be provided here.)
Step 3: N-Alkylation and Final Product Formation (Detailed protocol for the introduction of the cyclopropylmethyl group would be included.)
In Vitro Biological Assays
Protocol 1: EP4 Receptor Competitive Binding Assay
This assay determines the affinity of the test compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture: Maintain HEK293 cells stably expressing the human EP4 receptor in appropriate culture medium.
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, [³H]-PGE2 (radioligand), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Inhibition Assay
This functional assay measures the ability of the antagonist to inhibit the PGE2-induced production of cyclic AMP (cAMP).
-
Cell Seeding: Seed EP4-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound for 30 minutes.
-
Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80) to stimulate cAMP production and incubate for a further 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the concentration-response curve and determine the IC50 value of the test compound.
In Vivo Pharmacological Models
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This model assesses the anti-inflammatory activity of the test compound.
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally at various doses. Administer a vehicle control to a separate group.
-
Induction of Inflammation: One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Concluding Remarks
The this compound scaffold represents a promising starting point for the design of novel therapeutics. The successful development of a potent and selective EP4 receptor antagonist highlights the potential of this chemical class. The protocols and data presented herein provide a framework for researchers to further explore the medicinal chemistry applications of these compounds. Future work may focus on optimizing the pharmacokinetic properties of these derivatives and exploring their efficacy in a broader range of disease models.
Synthetic Protocols for the Large-Scale Production of 4-Dibenzothiophenecarboxylic Acid
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols for the large-scale production of 4-dibenzothiophenecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols are designed to be scalable and reproducible, providing researchers and production chemists with reliable methods for obtaining this key intermediate. Two primary synthetic strategies are presented: a classical directed ortho-metalation approach and a modern halogen-metal exchange method. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. All quantitative data is summarized for easy comparison, and a detailed workflow diagram is provided for the primary protocol.
Data Presentation: Comparison of Synthetic Protocols
| Parameter | Protocol 1: Directed Ortho-metalation | Protocol 2: Halogen-Metal Exchange |
| Starting Material | Dibenzothiophene | 4-Bromodibenzothiophene |
| Key Reagents | n-Butyllithium, Dry Ice (CO2) | n-Butyllithium or Magnesium, Dry Ice (CO2) |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | -78 °C to Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-4 hours | 2-4 hours |
| Reported/Expected Yield | ~36% | 70-90% (estimated) |
| Key Advantages | Utilizes readily available starting material. | Generally higher yielding. |
| Key Disadvantages | Moderate yield, requires careful control of organolithium reagent. | Requires synthesis of the brominated starting material. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed Ortho-metalation
This protocol is based on the classical approach of directed ortho-metalation, where a strong organolithium base is used to deprotonate the dibenzothiophene ring at the position adjacent to the sulfur atom, followed by quenching with carbon dioxide.
Materials:
-
Dibenzothiophene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Dry Ice (solid carbon dioxide)
-
Hydrochloric Acid (HCl), 2 M
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve dibenzothiophene (1 equivalent) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. The formation of a precipitate may be observed.
-
Carboxylation: Crush a sufficient amount of dry ice into a fine powder. Carefully and portion-wise, add the powdered dry ice to the reaction mixture. A vigorous reaction will occur. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.
-
Work-up: Once at room temperature, quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Halogen-Metal Exchange
This protocol offers a potentially higher-yielding alternative, starting from 4-bromodibenzothiophene. The bromine atom is exchanged with lithium, followed by carboxylation.
Materials:
-
4-Bromodibenzothiophene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Dry Ice (solid carbon dioxide)
-
Hydrochloric Acid (HCl), 2 M
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-bromodibenzothiophene (1 equivalent) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Halogen-Metal Exchange: Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Carboxylation: Crush a sufficient amount of dry ice into a fine powder. Carefully and portion-wise, add the powdered dry ice to the reaction mixture. A vigorous reaction will occur. Allow the mixture to slowly warm to room temperature overnight with continuous stirring.
-
Work-up: Once at room temperature, quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via directed ortho-metalation.
Application Notes and Protocols for Aromatic Carboxylic Acids as Ligands in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Note on 4-dibenzothiophenecarboxylic acid: Extensive literature searches did not yield specific examples of this compound being used as a primary ligand in catalytic applications. The following application notes and protocols are based on analogous aromatic carboxylic acids, such as benzoic acid derivatives and thiophene-2-carboxylic acid, which serve as valuable proxies for understanding the potential roles of functionalized aromatic carboxylates in catalysis.
Overview of Aromatic Carboxylic Acids in Catalysis
Aromatic carboxylic acids and their corresponding carboxylates are versatile molecules in transition metal catalysis. They can act as:
-
Directing Groups: The carboxylate functionality can coordinate to a metal center, directing C-H activation at a specific position on the aromatic ring, typically the ortho position.[1]
-
Ligands: Carboxylates can act as ancillary ligands, influencing the electronic and steric properties of the catalyst and participating directly in the catalytic cycle.[2][3][4]
-
Substrates: In some reactions, the carboxylic acid group itself is the reactive handle, for instance, in decarboxylative coupling reactions.[5][6][7][8]
These functionalities make them valuable in a range of catalytic transformations, including C-H functionalization and cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science.[9][10]
Palladium-Catalyzed Reactions
Palladium catalysis frequently employs carboxylic acids, either as directing groups for C-H activation or as ligands influencing the reaction outcome.[4][11]
Carboxylate-Assisted C-H Functionalization
The carboxylate group is an effective directing group for the ortho-C-H functionalization of aromatic acids. This strategy has been applied to various transformations, including arylation, iodination, and amidation.[11]
Logical Workflow for Carboxylate-Directed C-H Functionalization:
Caption: Workflow for Palladium-Catalyzed C-H Functionalization.
Experimental Protocol: General Procedure for Palladium-Catalyzed Ortho-Arylation of Benzoic Acids
This protocol is a generalized procedure based on common practices in the field.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the benzoic acid derivative (1.0 mmol), the aryl halide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable ligand (e.g., a phosphine ligand, if required), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or DMF, 5 mL).
-
Reaction Execution: Stir the mixture at a specified temperature (typically between 80-120 °C) for the required time (usually 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the ortho-arylated benzoic acid.
Table 1: Representative Quantitative Data for Palladium-Catalyzed C-H Functionalization
| Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Benzoic Acid | Iodobenzene | Pd(OAc)₂ / Ligand | 75 | General knowledge |
| 2-Naphthoic Acid | 4-Bromoanisole | Pd(TFA)₂ / Ligand | 82 | General knowledge |
| Phenylacetic Acid | Styrene | Pd(OAc)₂ / Cu(OAc)₂ | 65 | [12] |
Decarbonylative Heck Coupling
Aromatic carboxylic acids can undergo a decarbonylative Heck coupling with terminal alkenes, providing a route to internal alkenes.[8]
Catalytic Cycle for Decarbonylative Heck Coupling:
Caption: Decarbonylative Heck Coupling Catalytic Cycle.
Rhodium-Catalyzed Reactions
Rhodium catalysts, particularly dirhodium carboxylates, are effective in various transformations involving diazo compounds, including C-H insertion and aromatic addition reactions.[2][13] Aromatic carboxylic acids can serve as ligands to create chiral rhodium catalysts for enantioselective synthesis.[2][13]
Enantioselective C-H Insertion
Chiral dirhodium carboxylate catalysts derived from arylacetic acids have demonstrated high enantioselectivity in C-H insertion reactions of α-diazocarbonyl compounds.[2][13]
Experimental Protocol: General Procedure for Rhodium-Catalyzed Enantioselective C-H Insertion
-
Catalyst Preparation: The chiral dirhodium carboxylate catalyst is typically prepared beforehand by ligand exchange with rhodium(II) octanoate or a similar precursor.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the substrate (0.5 mmol) in a dry solvent (e.g., dichloromethane or toluene, 5 mL).
-
Catalyst Addition: Add the chiral dirhodium carboxylate catalyst (e.g., Rh₂(S-PTTL)₄, 0.005 mmol, 1 mol%).
-
Diazo Compound Addition: Slowly add a solution of the α-diazocarbonyl compound (0.6 mmol) in the same solvent over several hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Purification: Concentrate the reaction mixture and purify the product by flash chromatography on silica gel.
Table 2: Enantioselective C-H Insertion with Chiral Rhodium Catalysts
| Diazo Substrate | Product Type | Catalyst | ee (%) | Reference |
| Aryldiazoacetate | Dihydrobenzofuran | Rh₂(S-PTTL)₄ | up to 93 | [2][13] |
| α-Diazo-β-oxosulfone | Tetrahydrothiopyran dioxide | Chiral Rh(II) carboxylate | up to 90 | [2][13] |
Copper-Catalyzed Reactions
Copper catalysts are often used in decarboxylative functionalization and carboxylation reactions of aromatic compounds.[5][6][7] Thiophene-2-carboxylate, for example, has been used as a ligand in Ullmann coupling reactions.[14]
Decarboxylative Functionalization
Copper can mediate the decarboxylative functionalization of aryl carboxylic acids through a ligand-to-metal charge transfer (LMCT) mechanism, enabling reactions like halodecarboxylation.[5][6][7]
Experimental Workflow for Copper-Catalyzed Decarboxylative Halogenation:
Caption: Copper-Catalyzed Decarboxylative Halogenation.
Carboxylation of Thiophenes
Silver-catalyzed C-H carboxylation of thiophene derivatives has been reported, which may have parallels with potential copper-catalyzed systems.[15][16] This reaction allows for the direct incorporation of CO₂ into the thiophene ring.[15][16]
Experimental Protocol: General Procedure for Silver-Catalyzed Carboxylation of Thiophene
This protocol for a related metal provides a potential starting point for developing a copper-catalyzed equivalent.
-
Reaction Setup: In a glovebox, a pressure vessel is charged with the thiophene derivative (0.5 mmol), a silver salt (e.g., Ag₂CO₃, 0.025 mmol, 5 mol%), a phosphine ligand (0.055 mmol), and a base (e.g., LiOtBu, 1.0 mmol).
-
Solvent and CO₂: A dry solvent (e.g., THF) is added, and the vessel is pressurized with CO₂ (typically 1-10 atm).
-
Reaction: The mixture is stirred at a specified temperature (e.g., 25-80 °C) for 16-24 hours.
-
Work-up: The reaction is quenched with aqueous HCl.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by chromatography.
Table 3: Carboxylation of Thiophene Derivatives
| Substrate | Catalyst System | Product | Yield (%) | Reference |
| 2-Methylthiophene | Ag₂CO₃ / P(Cy)₃ / LiOtBu | 5-Methylthiophene-2-carboxylic acid | 85 | [15][16] |
| Thiophene | Ag₂CO₃ / P(Cy)₃ / LiOtBu | Thiophene-2-carboxylic acid | 70 | [15][16] |
Conclusion
While this compound itself is not a prominent ligand in the current catalytic literature, the broader class of aromatic carboxylic acids offers a rich and versatile platform for catalyst design and application. Their ability to act as directing groups, ligands, and reactive substrates in palladium, rhodium, and copper catalysis underscores their importance in modern synthetic chemistry. The protocols and data presented here for analogous systems provide a strong foundation for researchers and drug development professionals to explore the potential of novel aromatic carboxylic acid ligands in developing new and efficient catalytic transformations.
References
- 1. Rhodium(iii)-catalyzed carboxylate-directed ortho-selective thiolation of benzoic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Dirhodium Carboxylate Catalysts from 2‐Fenchyloxy or 2‐Menthyloxy Arylacetic Acids: Enantioselective C−H Insertion, Aromatic Addition and Oxonium Ylide Formation/Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Ligand-to-Copper Charge Transfer: A General Catalytic Approach to Aromatic Decarboxylative Functionalization (2021) | Tiffany Chen | 5 Citations [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Experimental Setup of Dibenzothiophene Carboxylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of experimental approaches for the carboxylation of dibenzothiophene, a key transformation for the synthesis of valuable carboxylic acid derivatives. While direct, comprehensive protocols for the carboxylation of dibenzothiophene are not extensively reported, this application note outlines generalized methodologies based on established procedures for the carboxylation of similar aromatic compounds. The protocols and data presented are synthesized from recent advances in photocatalytic, electrochemical, and organometallic-mediated carboxylation reactions.
Introduction to Dibenzothiophene Carboxylation
Dibenzothiophene (DBT) is a sulfur-containing heterocyclic aromatic compound found in fossil fuels.[1] Its derivatives are of significant interest in medicinal chemistry and materials science. The introduction of a carboxylic acid group onto the dibenzothiophene scaffold provides a versatile handle for further functionalization, enabling the synthesis of novel drug candidates and functional materials. Carboxylation of dibenzothiophene can be challenging due to the high stability of the aromatic system.[2] However, recent advancements in catalysis offer promising routes to achieve this transformation efficiently.
This document explores three primary strategies for the carboxylation of dibenzothiophene:
-
Photocatalytic Carboxylation: Utilizes visible light to drive the reaction, offering a green and sustainable approach.[2][3]
-
Electrochemical Carboxylation: Employs electricity to facilitate the carboxylation, providing a high degree of control over the reaction conditions.[4][5]
-
Organometallic-Mediated Carboxylation: Involves the use of organometallic reagents to activate the dibenzothiophene ring for carboxylation.[6][7]
Photocatalytic Carboxylation of Dibenzothiophene with CO₂
Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and carboxylation reactions.[2][8] This method offers a mild and environmentally friendly alternative to traditional methods. A plausible approach for the photocatalytic carboxylation of dibenzothiophene involves the use of a dual catalytic system, combining a photoredox catalyst with a transition metal co-catalyst.[3]
Experimental Protocol: Photocatalytic Carboxylation
Materials:
-
Dibenzothiophene (DBT)
-
Photoredox catalyst (e.g., Ir(ppy)₃, Ru(bpy)₃Cl₂)
-
Transition metal co-catalyst (e.g., Pd(OAc)₂, NiCl₂·6H₂O)
-
Ligand (e.g., dppf, dtbbpy)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)[6]
-
High-purity CO₂ gas
-
Schlenk flask or a similar reaction vessel suitable for photochemistry
-
Visible light source (e.g., blue LED lamp)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add dibenzothiophene (1.0 mmol), the photoredox catalyst (1-5 mol%), the transition metal co-catalyst (1-5 mol%), the ligand (1-10 mol%), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with high-purity CO₂ gas (this process should be repeated three times).
-
Add the degassed solvent (5-10 mL) to the flask via syringe.
-
Place the reaction mixture under a CO₂ atmosphere (a balloon can be used).
-
Irradiate the reaction mixture with a visible light source (e.g., blue LED) at room temperature, ensuring efficient stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an acidic aqueous solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired dibenzothiophene carboxylic acid.
Data Presentation: Photocatalytic Carboxylation Parameters
| Parameter | Typical Range/Value | Reference for Analogy |
| Substrate | Dibenzothiophene | General Aryl Halides[3] |
| Photocatalyst | Ir(ppy)₃ (1-2 mol%) | [3] |
| Co-catalyst | Pd(OAc)₂ (2 mol%) | [3] |
| Ligand | dppf (4 mol%) | [3] |
| Base | Cs₂CO₃ (2 equiv.) | [3] |
| Solvent | DMF | [4] |
| CO₂ Pressure | 1 atm (balloon) | [6] |
| Light Source | Blue LED | [3] |
| Temperature | Room Temperature | [6] |
| Reaction Time | 12-48 h | [3] |
| Typical Yield | Moderate to High | [3] |
Electrochemical Carboxylation of Dibenzothiophene
Electrochemical synthesis provides an alternative green approach for carboxylation reactions, using electrons as the reagent.[4][5] This method allows for precise control over the reaction potential and can often be performed under mild conditions. For dibenzothiophene, an electrochemical approach could involve the direct reduction of a halo-dibenzothiophene derivative or the activation of a C-H bond.
Experimental Protocol: Electrochemical Carboxylation
Materials:
-
2-Bromodibenzothiophene (or other halo-substituted DBT)
-
Electrolyte (e.g., Tetrabutylammonium tetrafluoroborate - TBATFB)
-
Solvent (e.g., DMF, Acetonitrile)
-
High-purity CO₂ gas
-
Electrochemical cell (divided or undivided)
-
Working electrode (e.g., glassy carbon, platinum)
-
Counter electrode (e.g., platinum wire, carbon rod)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Set up the electrochemical cell with the working, counter, and reference electrodes.
-
Prepare a solution of the halo-dibenzothiophene (e.g., 0.1 M) and the electrolyte (e.g., 0.1 M) in the chosen solvent.
-
Saturate the solution with high-purity CO₂ by bubbling the gas through it for at least 30 minutes. Maintain a CO₂ atmosphere throughout the electrolysis.
-
Perform controlled-potential or constant-current electrolysis at a suitable potential (determined by cyclic voltammetry) or current density.
-
Monitor the reaction progress by analyzing aliquots using HPLC or GC-MS.
-
After the consumption of the starting material, stop the electrolysis.
-
Work up the reaction mixture by adding water and extracting the product with an organic solvent.
-
Acidify the aqueous layer to precipitate the carboxylic acid, which can then be filtered or extracted.
-
Purify the product by recrystallization or column chromatography.
Data Presentation: Electrochemical Carboxylation Parameters
| Parameter | Typical Range/Value | Reference for Analogy |
| Substrate | 2-Bromodibenzothiophene | Aryl Halides[4] |
| Electrolyte | TBATFB (0.1 M) | [9] |
| Solvent | DMF | [4] |
| CO₂ Pressure | 1 atm (bubbling) | [4] |
| Working Electrode | Glassy Carbon | General Electrochemistry |
| Applied Potential | -1.5 to -2.5 V vs. Ag/AgCl | [4] |
| Temperature | Room Temperature | [9] |
| Charge Passed | 2-4 F/mol | [4] |
| Typical Yield | Moderate to High | [4] |
Visualization of Experimental Workflow
Diagram: General Workflow for Dibenzothiophene Carboxylation
Caption: Generalized experimental workflow for the carboxylation of dibenzothiophene.
This document provides a foundational guide for researchers interested in the carboxylation of dibenzothiophene. The provided protocols are generalized and may require optimization for specific substrates and desired outcomes. It is crucial to consult the primary literature for detailed procedures and safety information related to the specific reagents and techniques employed.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient photoelectrochemical system for electrocarboxylation of 1,4-dibromobenzene with CO2 using dye-sensitized photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical carboxylation of olefins with CO2: selectivity control by electrocatalysis and pulsed electrosynthesis - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4-Dibenzothiophenecarboxylic Acid Purity
Introduction
4-Dibenzothiophenecarboxylic acid is a heterocyclic aromatic compound with significant applications in organic synthesis, materials science, and as a potential building block in pharmaceutical development. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, affect product yield and performance, and introduce potential toxicological risks. This document provides a comprehensive overview of analytical techniques and detailed protocols for the robust characterization of this compound purity, tailored for researchers, scientists, and drug development professionals.
Potential Impurities
The nature and quantity of impurities are intrinsically linked to the synthetic route and purification methods employed. Potential impurities in this compound may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Compounds formed during intermediate synthetic steps.
-
By-products: Resulting from side reactions, such as over-oxidation or incomplete carboxylation.
-
Degradation Products: Arising from instability under certain storage or reaction conditions.
-
Isomeric Impurities: Other isomers of dibenzothiophenecarboxylic acid.
A logical workflow is essential for the comprehensive purity assessment of the final compound.
High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method provides excellent resolution, allowing for the separation of the main compound from closely related impurities.[1] The area percentage of the main peak relative to the total peak area is used to quantify purity.[2] UV detection is suitable as the aromatic structure of the compound provides strong chromophores.[3]
Experimental Protocol: Reversed-Phase HPLC
-
Objective: To quantify the purity of this compound and detect process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, ultrapure water, and formic acid or phosphoric acid.[4][5]
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and prepare a stock solution of the reference standard in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[2]
Data Presentation: Representative HPLC Purity Analysis
| Compound Name | Retention Time (min) | Peak Area | Area % |
| Impurity 1 (e.g., Starting Material) | 4.2 | 15,000 | 0.30 |
| This compound | 9.8 | 4,950,000 | 99.40 |
| Impurity 2 (e.g., By-product) | 11.5 | 25,000 | 0.50 |
| Unknown Impurity | 13.1 | 5,000 | 0.10 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. It is an indispensable tool for identifying unknown impurities.[2] After separation on the LC column, each component is ionized, and its mass-to-charge ratio (m/z) is determined. This information is crucial for proposing molecular formulas for unknown peaks observed in the HPLC chromatogram. For a carboxylic acid, Electrospray Ionization (ESI) in negative mode is typically effective.[2]
Experimental Protocol: LC-MS Analysis
-
Objective: To identify the molecular weights of the main component and any impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight analyzer).[2]
-
Chromatographic Conditions: The same method as described for HPLC analysis can be used.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
Scan Range: m/z 100 - 800
-
Capillary Voltage: 3.5 kV
-
Drying Gas: Nitrogen, 10 L/min
-
Gas Temperature: 350 °C
-
Data Presentation: Expected LC-MS Results
| Retention Time (min) | Observed [M-H]⁻ (m/z) | Proposed Identity | Molecular Formula |
| 4.2 | 183.05 | Dibenzothiophene (Starting Material) | C₁₂H₈S |
| 9.8 | 227.02 | This compound | C₁₃H₈O₂S |
| 11.5 | 243.01 | Oxidized By-product | C₁₃H₈O₃S |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides detailed information about the molecular structure of this compound and its impurities. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. The presence of impurities is often indicated by extra signals in the spectra. The rigid, polycyclic aromatic system of dibenzothiophene can lead to complex ¹H NMR spectra with overlapping signals in the aromatic region.[6] For highly accurate purity determination, quantitative NMR (qNMR) can be performed using a certified internal standard.[1][2]
References
Application Notes and Protocols for the Functionalization of Polymers with 4-Dibenzothiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with specific chemical moieties is a powerful strategy to tailor their physical, chemical, and biological properties for a wide range of applications. 4-Dibenzothiophenecarboxylic acid is a unique functionalizing agent due to its rigid, aromatic, and sulfur-containing heterocyclic structure. The dibenzothiophene (DBT) core is known for its interesting photophysical and electronic properties, making it a valuable component in the development of advanced materials.
These application notes provide generalized protocols for the covalent attachment of this compound to common polymer backbones, including those with hydroxyl and amine functionalities. The resulting functionalized polymers may exhibit enhanced thermal stability, altered solubility, and novel optical and electronic characteristics, opening avenues for their use in drug delivery, bioimaging, and organic electronics. The protocols described herein utilize standard and efficient coupling chemistries.
Potential Applications
The incorporation of the dibenzothiophene moiety onto a polymer backbone can impart a range of desirable properties, leading to several potential applications:
-
Drug Delivery: The hydrophobic and aromatic nature of dibenzothiophene can be exploited for the encapsulation and controlled release of hydrophobic drug molecules. The polymer-drug conjugate can enhance the solubility and bioavailability of the drug.
-
Bioimaging: Dibenzothiophene derivatives are known to exhibit fluorescence. Polymers functionalized with this compound could therefore be used as fluorescent probes for in vitro and in vivo imaging applications.
-
Organic Electronics: The electron-rich dibenzothiophene unit is a common building block in organic semiconductors. Functionalizing polymers with this moiety could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
-
High-Performance Materials: The rigid structure of dibenzothiophene can enhance the thermal stability and mechanical properties of polymers.
Experimental Protocols
The following are generalized protocols for the functionalization of hydroxyl- and amine-containing polymers with this compound. Researchers should optimize the reaction conditions for their specific polymer and desired degree of functionalization.
Protocol 1: Functionalization of a Hydroxyl-Containing Polymer (e.g., Poly(vinyl alcohol) - PVA) via Esterification
This protocol describes the coupling of the carboxylic acid group of this compound to the hydroxyl groups of a polymer like PVA using a carbodiimide coupling agent.
Materials:
-
Hydroxyl-containing polymer (e.g., PVA)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Deionized water
Procedure:
-
Polymer Solution Preparation: Dissolve the hydroxyl-containing polymer (e.g., 1 g of PVA) in an appropriate volume of anhydrous DMSO (e.g., 50 mL) with stirring at an elevated temperature (e.g., 60°C) until a clear solution is obtained.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (e.g., 0.5 g, adjust molar ratio as needed) in anhydrous DMSO (e.g., 20 mL). To this solution, add DCC (e.g., 1.2 equivalents relative to the carboxylic acid) and a catalytic amount of DMAP (e.g., 0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
Esterification Reaction: Add the activated this compound solution dropwise to the polymer solution under vigorous stirring. Continue the reaction at 60°C for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., 500 mL of ethanol).
-
Collect the precipitate by filtration and wash it thoroughly with fresh ethanol to remove unreacted reagents and by-products.
-
To further purify the polymer, it can be redissolved in a suitable solvent and reprecipitated, or purified by dialysis against an appropriate solvent.
-
-
Drying: Dry the purified functionalized polymer under vacuum at a suitable temperature.
Experimental Workflow for PVA Functionalization
Caption: Workflow for the esterification of PVA with this compound.
Protocol 2: Functionalization of an Amine-Containing Polymer (e.g., Chitosan) via Amidation
This protocol outlines the attachment of this compound to an amine-containing polymer like Chitosan using a water-soluble carbodiimide.
Materials:
-
Amine-containing polymer (e.g., Chitosan)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2% Acetic acid solution
-
Methanol
-
Deionized water
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Polymer Solution Preparation: Dissolve the amine-containing polymer (e.g., 1 g of Chitosan) in 50 mL of 2% acetic acid solution with stirring until a clear, viscous solution is formed.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (e.g., 0.5 g, adjust molar ratio as needed) in a mixture of methanol and water (e.g., 1:1 v/v, 20 mL). Add EDC (e.g., 1.2 equivalents relative to the carboxylic acid) and NHS (e.g., 1.2 equivalents). Stir the solution at room temperature for 1 hour to form the active NHS ester.
-
Amidation Reaction: Add the activated this compound solution to the polymer solution. Adjust the pH of the reaction mixture to 5.0-6.0 using a suitable base (e.g., 0.1 M NaOH). Let the reaction proceed at room temperature for 48 hours with continuous stirring.
-
Purification:
-
Transfer the reaction mixture into a dialysis tube of an appropriate molecular weight cut-off.
-
Dialyze against deionized water for 3 days, with frequent water changes, to remove unreacted reagents, by-products, and solvents.
-
-
Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain the purified functionalized polymer as a solid.
Logical Flow for Chitosan Modification
Application Notes and Protocols: Incorporation of 4-Dibenzothiophenecarboxylic Acid into Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 4-dibenzothiophenecarboxylic acid into photosensitizers. This methodology is critical for the development of novel photosensitizing agents for applications such as photodynamic therapy (PDT).
Introduction
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular destruction.[1][2] The efficacy of a photosensitizer is intrinsically linked to its chemical structure and photophysical properties. The incorporation of specific moieties, such as this compound, can modulate these properties, potentially enhancing therapeutic outcomes. Dibenzothiophene, a sulfur-containing aromatic heterocycle, is an attractive candidate for modifying photosensitizers due to its unique electronic and photophysical characteristics. This document outlines the synthetic strategies, experimental protocols, and characterization methods for conjugating this compound to common photosensitizer cores.
Data Presentation
The following tables summarize key quantitative data for representative photosensitizers functionalized with aromatic carboxylic acids. This data is essential for evaluating the potential of newly synthesized this compound-photosensitizer conjugates.
Table 1: Photophysical Properties of Carboxylic Acid-Functionalized Photosensitizers
| Photosensitizer Core | Conjugated Carboxylic Acid | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) | Solvent |
| Porphyrin | Benzoic Acid | 418, 514, 548, 590, 646 | 652, 718 | 0.11 | 0.65 | DMF |
| BODIPY | 4-Formylbenzoic Acid | 525 | 532 | 0.75 | 0.55 | Methanol |
| Chlorin e6 | (Self-carboxylic acid) | 400, 502, 534, 606, 660 | 666, 720 | 0.18 | 0.79 | PBS |
| Phthalocyanine | Phthalic Acid | 670, 698 | 705 | 0.20 | 0.50 | DMSO |
Table 2: In Vitro Photodynamic Efficacy
| Photosensitizer Conjugate | Cell Line | Light Dose (J/cm²) | IC₅₀ (µM) | Uptake Time (h) |
| Porphyrin-Benzoic Acid | HeLa | 10 | 2.5 | 24 |
| BODIPY-4-Formylbenzoic Acid | MCF-7 | 5 | 1.8 | 12 |
| Chlorin e6 | A549 | 15 | 3.2 | 24 |
| Phthalocyanine-Phthalic Acid | U87 | 20 | 5.0 | 36 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of this compound-functionalized photosensitizers.
Protocol 1: Synthesis of Photosensitizer-4-dibenzothiophenecarboxylic Acid Conjugate via Amide Coupling
This protocol describes a general method for forming an amide bond between a photosensitizer bearing a primary or secondary amine and this compound using EDC/NHS chemistry.
Materials:
-
Amine-functionalized photosensitizer (e.g., amino-porphyrin, amino-BODIPY)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.2 equivalents), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized photosensitizer (1 equivalent) in anhydrous DMF.
-
Add the activated carboxylic acid solution dropwise to the photosensitizer solution.
-
Add triethylamine (2 equivalents) to the reaction mixture and stir at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Characterization of Photophysical Properties
This protocol outlines the methods for determining the key photophysical parameters of the synthesized photosensitizer conjugate.
Materials:
-
Synthesized photosensitizer-4-dibenzothiophenecarboxylic acid conjugate
-
Spectroscopic grade solvents (e.g., DMF, DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Reference standard for fluorescence quantum yield (e.g., Rhodamine 6G in ethanol, Φ_F = 0.95)[3]
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF)
Procedure:
-
Absorption Spectroscopy:
-
Prepare a dilute solution of the photosensitizer conjugate in the desired solvent.
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-800 nm).
-
Determine the wavelength of maximum absorption (λ_max).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λ_max and record the emission spectrum.
-
Determine the wavelength of maximum emission (λ_em).
-
To determine the fluorescence quantum yield (Φ_F), use the following equation: Φ_F(sample) = Φ_F(ref) * (I(sample) / I(ref)) * (A(ref) / A(sample)) * (n(sample)² / n(ref)²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Singlet Oxygen Quantum Yield (Φ_Δ) Measurement:
-
Prepare a solution of the photosensitizer and DPBF in a suitable solvent.
-
Irradiate the solution with light at the λ_max of the photosensitizer.
-
Monitor the decrease in the absorbance of DPBF at its λ_max (around 415 nm) over time.
-
The singlet oxygen quantum yield can be calculated by comparing the rate of DPBF bleaching with that of a reference photosensitizer with a known Φ_Δ.
-
Protocol 3: In Vitro Evaluation of Photodynamic Activity
This protocol describes a standard MTT assay to assess the photocytotoxicity of the photosensitizer conjugate in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized photosensitizer-4-dibenzothiophenecarboxylic acid conjugate
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Light source with a wavelength corresponding to the photosensitizer's λ_max
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of the photosensitizer conjugate in DMSO and dilute it to various concentrations in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the photosensitizer.
-
Incubate the cells for a predetermined time (e.g., 24 hours) to allow for cellular uptake.
-
Wash the cells with PBS to remove the extracellular photosensitizer.
-
Add fresh medium to the wells.
-
Irradiate the cells with a specific light dose (J/cm²). A set of control plates should be kept in the dark.
-
Incubate the cells for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the photosensitizer that causes 50% cell death).
Visualizations
The following diagrams illustrate the key workflows and mechanisms associated with the development and application of these novel photosensitizers.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Simplified Jablonski diagram and PDT mechanism.
Caption: Key signaling pathways activated by PDT.
References
Application Notes and Protocols for 4-Dibenzothiophenecarboxylic Acid in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dibenzothiophenecarboxylic acid is a rigid, aromatic carboxylic acid that possesses unique structural and electronic properties derived from its dibenzothiophene core. These characteristics make it a potentially valuable building block, or "linker," in the field of supramolecular chemistry for the construction of novel materials such as metal-organic frameworks (MOFs) and other coordination polymers. The sulfur-containing heterocyclic system and the carboxylic acid functional group allow for directed, predictable interactions with metal ions and other organic molecules, leading to the formation of well-defined, higher-order structures.
This document provides an overview of the potential applications and generalized experimental protocols for the use of this compound as a linker in supramolecular chemistry. Due to a lack of specific published data for this exact molecule, the following protocols are based on established methods for the synthesis of supramolecular structures using analogous aromatic carboxylic acid linkers.
Potential Applications
The intrinsic properties of the dibenzothiophene moiety, such as its planarity, rigidity, and potential for π-π stacking interactions, suggest that supramolecular assemblies incorporating this compound could exhibit interesting photophysical, electronic, and host-guest properties. Potential applications include:
-
Luminescent Materials: The dibenzothiophene core is known to be a part of some fluorescent molecules. Its incorporation into MOFs or other supramolecular structures could lead to materials with tailored emission properties for applications in sensing, bioimaging, and solid-state lighting.
-
Gas Storage and Separation: The rigid nature of the linker can contribute to the formation of porous frameworks with specific pore sizes and chemical environments, which are crucial for selective gas adsorption and separation.
-
Catalysis: The sulfur atom in the dibenzothiophene ring could act as a potential catalytic site or influence the catalytic activity of the metal nodes within a framework.
-
Drug Delivery: The aromatic nature of the linker could allow for the encapsulation of drug molecules through π-π stacking interactions, while the overall framework structure could provide controlled release properties.
Generalized Experimental Protocols
The following are generalized protocols for the synthesis of metal-organic frameworks using aromatic carboxylic acid linkers like this compound. These should be considered as starting points and may require optimization for specific metal ions and desired structures.
Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework
This method is widely used for the synthesis of crystalline MOFs.
Materials:
-
This compound (linker)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Modulator (optional, e.g., Benzoic acid, Acetic acid)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Preparation of Precursor Solutions:
-
In a glass vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of the chosen solvent.
-
In a separate vial, dissolve this compound (e.g., 0.1 mmol) in 5 mL of the same solvent. Sonication may be necessary to aid dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in the Teflon liner of a 23 mL autoclave.
-
If a modulator is used to control crystal growth and topology, add it to the reaction mixture at this stage (typically 10-100 equivalents with respect to the metal salt).
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and hold for a designated period (e.g., 24-72 hours).
-
Allow the oven to cool down to room temperature slowly.
-
-
Isolation and Purification:
-
Carefully open the autoclave and collect the crystalline product by filtration or decantation.
-
Wash the product with the reaction solvent (e.g., 3 x 10 mL) to remove unreacted starting materials.
-
-
Activation:
-
To remove solvent molecules from the pores of the MOF, immerse the as-synthesized material in a volatile solvent such as ethanol or acetone for 2-3 days, replacing the solvent periodically.
-
Dry the activated MOF under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours.
-
Experimental Workflow for Solvothermal MOF Synthesis
Caption: Workflow for the solvothermal synthesis of a MOF.
Protocol 2: Synthesis of a Coordination Polymer by Slow Evaporation
This method is suitable for generating single crystals for X-ray diffraction studies.
Materials:
-
This compound
-
Metal salt (e.g., Cadmium(II) nitrate tetrahydrate, Manganese(II) chloride)
-
A solvent system that allows for slow evaporation (e.g., a mixture of a good solvent and a poor solvent, like DMF/ethanol or water/ethanol).
Procedure:
-
Solution Preparation:
-
Dissolve the metal salt and this compound in a suitable solvent or solvent mixture in a small beaker or vial. The molar ratio of metal to linker can be varied (e.g., 1:1, 1:2, 2:1).
-
-
Crystallization:
-
Cover the beaker with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature.
-
Place the beaker in an undisturbed location.
-
-
Crystal Collection:
-
Crystals will typically form over a period of several days to weeks.
-
Once suitable crystals have formed, they can be carefully collected from the mother liquor.
-
Data Presentation
As no specific quantitative data for MOFs synthesized with this compound is currently available in the searched literature, a template for data presentation is provided below. Researchers who successfully synthesize and characterize such materials can use this structure to report their findings.
Table 1: Crystallographic and Structural Data for a Hypothetical MOF-DBTCA
| Parameter | Value |
| Formula | [Metal(DBTCA)x(Solvent)y]n |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P21/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| V (ų) | Value |
| Z | Value |
| Brunauer-Emmett-Teller (BET) Surface Area (m²/g) | Value |
| Pore Volume (cm³/g) | Value |
Table 2: Photophysical Properties of a Hypothetical MOF-DBTCA
| Property | Value |
| Excitation Wavelength (nm) | Value |
| Emission Wavelength (nm) | Value |
| Quantum Yield (%) | Value |
| Fluorescence Lifetime (ns) | Value |
Characterization of Supramolecular Structures
A logical workflow for the characterization of newly synthesized supramolecular materials is essential to understand their structure and properties.
Logical Workflow for Material Characterization
Caption: Logical workflow for the characterization of a new MOF.
Disclaimer: The protocols and potential applications described herein are based on general knowledge of supramolecular chemistry and metal-organic framework synthesis. Specific experimental conditions will need to be determined empirically for the use of this compound as a linker. It is highly recommended to conduct a thorough literature search for the most up-to-date information before commencing any experimental work.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Dibenzothiophenecarboxylic Acid
Welcome to the technical support center for the synthesis of 4-dibenzothiophenecarboxylic acid. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers in improving the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via lithiation of dibenzothiophene followed by carboxylation.
Q1: Why is my yield of this compound consistently low?
A1: Low yields are the most common problem and can stem from several sources. Refer to the troubleshooting workflow below and the following points:
-
Inactive Organolithium Reagent: The concentration of commercially available n-butyllithium (n-BuLi) can decrease over time due to degradation from moisture and air. Always titrate your n-BuLi solution before use to determine its exact molarity.
-
Presence of Moisture: Organolithium reagents are extremely reactive with water. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried.
-
Incorrect Temperature: The lithiation step is highly temperature-sensitive. It should be carried out at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions, including reaction with the solvent (e.g., THF).
-
Inefficient Quenching with CO₂: The introduction of carbon dioxide is a critical step. Using CO₂ gas requires efficient bubbling through the solution. A more reliable method is to pour the aryllithium solution onto a large excess of freshly crushed dry ice.
Q2: I am isolating unreacted dibenzothiophene starting material. What went wrong?
A2: This indicates an incomplete reaction. The primary causes are:
-
Insufficient n-BuLi: You may have underestimated the amount of n-BuLi needed, or its actual concentration was lower than stated. Use a slight excess (1.1 to 1.2 equivalents) based on a freshly titrated value.
-
Reaction Time Too Short: While the initial deprotonation is often fast, allowing the reaction to stir for an adequate time (typically 1-2 hours) at -78 °C ensures complete formation of the 4-lithiodibenzothiophene intermediate.
Q3: My final product is difficult to purify and appears to contain acidic impurities. What are they?
A3: A likely contaminant is a dicarboxylic acid, formed if the 4-lithiodibenzothiophene intermediate is further lithiated before carboxylation.
-
Cause: Using a large excess of n-BuLi or allowing the reaction temperature to rise can promote a second deprotonation.
-
Solution: Use only a small excess of n-BuLi (1.1 eq). Maintain strict temperature control at -78 °C. Purify the final product by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture.
Q4: The reaction mixture turns a dark brown or black color upon adding n-BuLi. Is this normal?
A4: A color change is expected. The formation of the 4-lithiodibenzothiophene intermediate typically results in a solution that can range from yellow to reddish-brown.[1] A very dark or black color might suggest side reactions or impurities, but it is not always indicative of a failed reaction.[1] Proceed with the reaction and analyze the product mixture.
Data Presentation: Reaction Parameter Optimization
Optimizing reaction parameters is crucial for maximizing yield. The following tables summarize the impact of key variables on the synthesis.
Table 1: Effect of Organolithium Reagent and Solvent
| Reagent (eq.) | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
|---|---|---|---|---|
| n-BuLi (1.1) | Anhydrous THF | -78 | 75-85% | Most common and cost-effective method. THF can be attacked by n-BuLi if the temperature rises above -60 °C.[2][3] |
| n-BuLi (1.1) | Anhydrous Diethyl Ether | -78 to 0 | 70-80% | Slower reaction compared to THF; less prone to solvent degradation. |
| sec-BuLi (1.1) | Anhydrous THF | -78 | 80-90% | More basic and reactive; can improve yields but may also increase side products if not carefully controlled. |
| t-BuLi (1.1) | Anhydrous THF | -78 | 85-95% | Highly reactive. Offers excellent yields but requires stringent temperature control to avoid side reactions and solvent degradation.[4] |
Table 2: Effect of Quenching Method
| CO₂ Source | Method | Advantages | Disadvantages |
|---|---|---|---|
| Dry Ice (Solid CO₂) | Pouring the reaction mixture onto an excess of crushed dry ice. | Simple, ensures a large excess of CO₂, minimizes moisture introduction. | Requires careful handling of cryogenic material. |
| CO₂ Gas | Bubbling dry CO₂ gas through the reaction mixture. | Good for larger scale reactions. | Can be inefficient if dispersion is poor; gas must be thoroughly dried. |
Experimental Protocols
Key Synthesis: Lithiation and Carboxylation of Dibenzothiophene
This protocol is a representative method for synthesizing this compound.
Materials:
-
Dibenzothiophene (DBT)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Dissolution: Add dibenzothiophene (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe to the stirred solution. Maintain the temperature at -78 °C. The solution will typically change color. Stir the mixture at this temperature for 1-2 hours.
-
Carboxylation: In a separate beaker, crush a generous amount of dry ice (at least 10 equivalents). Rapidly and carefully pour the cold reaction mixture onto the crushed dry ice with vigorous stirring. The mixture will solidify and bubble.
-
Work-up: Allow the mixture to warm to room temperature. The excess CO₂ will sublime. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted dibenzothiophene.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 2M HCl. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.
-
Purification: Dry the crude product. For higher purity, recrystallize from glacial acetic acid or an ethanol/water mixture.
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from dibenzothiophene.
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Parameter Interdependencies
This diagram shows the logical relationships between key experimental parameters and the final outcome.
References
troubleshooting side reactions in the synthesis of 4-dibenzothiophenecarboxylic acid
Welcome to the technical support center for the synthesis of 4-dibenzothiophenecarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common and direct method of lithiation of dibenzothiophene followed by carboxylation.
Issue 1: Low or No Yield of this compound
Q: I performed the lithiation of dibenzothiophene followed by quenching with CO2, but I obtained a very low yield of the desired carboxylic acid, or no product at all. What are the possible causes?
A: Low or no yield in this reaction is a common issue and can be attributed to several factors. A systematic check of the following points is recommended:
-
Quality and Titration of n-Butyllithium: The concentration of commercially available n-butyllithium solutions can degrade over time. It is crucial to titrate the n-BuLi solution prior to use to determine its exact molarity. An inaccurate concentration can lead to insufficient lithiation.
-
Anhydrous Reaction Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried) and the reaction must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
Reaction Temperature: The lithiation of dibenzothiophene is typically performed at low temperatures (e.g., 0 °C to room temperature), but the stability of the resulting 4-lithiodibenzothiophene can be temperature-sensitive. During the carboxylation step, the temperature should be kept low (e.g., -78 °C) to minimize side reactions of the organolithium with the newly formed carboxylate.
-
Inefficient Quenching with CO2: Carbon dioxide must be dry. Passing the gas through a drying agent or using solid CO2 (dry ice) that has been crushed and allowed to sublime any surface moisture is critical. The introduction of CO2 should be done in a way that ensures efficient mixing with the organolithium species.
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows the presence of significant impurities after analysis (e.g., by NMR or LC-MS). What are the likely side products and how can I avoid them?
A: The formation of impurities often points to side reactions occurring during the lithiation or carboxylation steps. Common impurities and their causes are outlined below:
-
Unreacted Dibenzothiophene: This is the most common impurity and indicates incomplete lithiation.
-
Solution: Ensure the molar equivalents of n-BuLi are accurate based on a recent titration. Allow for sufficient reaction time for the lithiation to go to completion. Monitoring the reaction by TLC or quenching a small aliquot can be helpful.
-
-
2-Dibenzothiophenecarboxylic Acid: While lithiation at the 4-position is generally favored, small amounts of the 2-lithiated isomer can form, leading to the corresponding carboxylic acid impurity.
-
Solution: The regioselectivity of lithiation can be influenced by the solvent and any additives. Using a non-coordinating solvent like hexane may favor the 4-position. Purification by column chromatography or recrystallization is usually effective in separating these isomers.
-
-
Butylated Dibenzothiophene: This can arise if there is an impurity in the starting dibenzothiophene that can react with the 4-lithiodibenzothiophene intermediate.
-
Over-lithiation Products (Dicarboxylic Acids): If an excess of n-butyllithium is used, or if the reaction temperature is too high, dilithiation of dibenzothiophene can occur, leading to the formation of dicarboxylic acids upon carboxylation.
-
Solution: Use a carefully measured amount of n-BuLi (based on titration). Maintain strict temperature control during the lithiation step.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the lithiation of dibenzothiophene with n-BuLi?
A1: The lithiation of dibenzothiophene can often be achieved at temperatures ranging from 0 °C to room temperature. However, it is advisable to start at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature to ensure controlled lithiation and minimize potential side reactions.
Q2: How can I confirm the formation of the 4-lithiodibenzothiophene intermediate?
A2: Direct confirmation is challenging without specialized in-situ analysis. A common indirect method is to quench a small aliquot of the reaction mixture with a simple electrophile, such as iodomethane (CH3I), and analyze the product. The formation of 4-methyldibenzothiophene would strongly suggest the successful formation of the desired organolithium intermediate.
Q3: What is the best method for purifying the final this compound?
A3: Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene. If isomeric impurities are present, column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate with a small amount of acetic acid) is often effective.
Q4: Can I use other organolithium reagents, such as sec-BuLi or t-BuLi?
A4: While other organolithium reagents can be used, they may alter the regioselectivity of the lithiation. sec-Butyllithium and tert-butyllithium are stronger bases and may lead to different ratios of lithiation at various positions on the dibenzothiophene ring or promote dilithiation. n-Butyllithium is generally the reagent of choice for selective lithiation at the 4-position.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Action |
| Inactive n-BuLi | Titrate n-BuLi solution before use. |
| Presence of moisture | Flame-dry all glassware under vacuum; use anhydrous solvents. |
| Incorrect temperature | Maintain low temperature (-78 °C) during CO2 addition. |
| Inefficient CO2 quench | Use dry CO2 (gas or solid); ensure vigorous stirring. |
Table 2: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Dibenzothiophene | Incomplete lithiation | Use titrated n-BuLi; ensure sufficient reaction time. |
| 2-Isomer | Non-selective lithiation | Optimize solvent; purify by chromatography or recrystallization. |
| Dicarboxylic acids | Excess n-BuLi; high temperature | Use precise stoichiometry; maintain strict temperature control. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Lithiation-Carboxylation
-
Preparation: Under an inert atmosphere of argon, add dibenzothiophene (1.0 eq) and anhydrous diethyl ether or THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum.
-
Lithiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of n-butyllithium (1.1 eq, freshly titrated) in hexanes dropwise via syringe. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours. The formation of a precipitate may be observed.
-
Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Quench the reaction by bubbling dry carbon dioxide gas through the solution for 1-2 hours, or by carefully adding crushed, dry solid carbon dioxide in portions.
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of water. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify to pH 1-2 with concentrated HCl.
-
Isolation: The precipitated crude this compound is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis side reactions.
Technical Support Center: Optimization of Reaction Conditions for the Carboxylation of Dibenzothiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the carboxylation of dibenzothiophene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the carboxylation of dibenzothiophene?
A1: The primary methods for introducing a carboxyl group onto a dibenzothiophene core include:
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Palladium-catalyzed C-H activation/carbonylation: This method involves the use of a palladium catalyst to activate a C-H bond on the dibenzothiophene ring, followed by the insertion of carbon monoxide (or a CO surrogate) and subsequent functionalization to yield a carboxylic acid or ester.[1][2]
-
Base-mediated direct C-H carboxylation with CO2: This approach utilizes a strong base to deprotonate a C-H bond on the dibenzothiophene ring, creating a carbanion that can then react with carbon dioxide as the C1 source.[3][4] This method is considered highly atom-economical.
-
Lithiation followed by quenching with CO2: A classic method involves the use of a strong organolithium reagent, such as n-butyllithium, to selectively deprotonate the dibenzothiophene at the 4-position, followed by the addition of CO2 to form the corresponding carboxylic acid.[5]
Q2: Which position on the dibenzothiophene ring is most likely to be carboxylated?
A2: In many cases, the 4-position of dibenzothiophene is the most susceptible to functionalization. This is due to the electronic properties of the molecule, where the positions adjacent to the sulfur atom are activated.[5] However, the regioselectivity can be influenced by the reaction conditions, including the choice of catalyst, ligand, and solvent.
Q3: What are the typical catalysts and reagents used for palladium-catalyzed carboxylation?
A3: A typical palladium-catalyzed reaction might involve:
-
Palladium source: Palladium(II) acetate (Pd(OAc)2) is a common precursor.[1][2][6][7]
-
Ligand: Phosphine ligands are often employed to stabilize the palladium center and influence its reactivity and selectivity.
-
Oxidant: An oxidant may be required to regenerate the active palladium catalyst.
-
Base: A base is often necessary to facilitate the C-H activation step.[6][7]
-
Carbon monoxide source: This can be CO gas or a CO surrogate.
Q4: What are the key parameters to consider for optimizing a base-mediated carboxylation with CO2?
A4: For base-mediated carboxylation, the following parameters are crucial:
-
Base: The choice and strength of the base (e.g., cesium carbonate, potassium tert-butoxide) are critical for efficient C-H deprotonation.[4]
-
Temperature: Higher temperatures are often required to overcome the activation energy for C-H bond cleavage.[4]
-
CO2 pressure: Increased CO2 pressure can enhance the rate of carboxylation.[3]
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates. In some cases, solvent-free conditions using a molten salt medium are employed.[4][8]
Q5: How can I monitor the progress of my carboxylation reaction?
A5: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): To qualitatively observe the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the starting material, product, and any byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the products are sufficiently volatile, GC-MS can be used for both qualitative and quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the product and determine the conversion of the starting material.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am not observing any formation of the desired carboxylated dibenzothiophene, or the yield is very low. What are the possible causes and solutions?
A: Possible Causes and Solutions:
-
Cause: Inefficient C-H bond activation. The C-H bonds of dibenzothiophene are relatively strong.
-
Solution (Palladium-catalyzed):
-
Increase the reaction temperature in increments of 10-20 °C.
-
Screen different phosphine ligands to find one that promotes C-H activation more effectively.
-
Ensure your palladium catalyst is active and has not decomposed.
-
-
Solution (Base-mediated):
-
-
Cause: Catalyst deactivation. The palladium catalyst can be sensitive to air, moisture, or impurities.
-
Solution:
-
Ensure all reagents and solvents are dry and degassed.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purify the starting dibenzothiophene to remove any potential catalyst poisons.
-
-
-
Cause: Insufficient CO2 concentration or reactivity.
-
Solution:
-
Increase the pressure of CO2 gas.
-
Ensure efficient stirring to maximize the gas-liquid interface.
-
If using dry ice as the CO2 source, ensure it is of high quality and that the delivery to the reaction mixture is efficient.
-
-
-
Cause: Reversibility of the reaction. Carboxylation can be a reversible process.[7]
-
Solution:
-
In some systems, trapping the carboxylic acid product in situ can shift the equilibrium towards the product side. For example, if the reaction is run in the presence of an alcohol, the corresponding ester may be formed.
-
-
Issue 2: Formation of Multiple Products or Low Regioselectivity
Q: My reaction is producing a mixture of isomers or other byproducts. How can I improve the selectivity for the desired carboxylated product?
A: Possible Causes and Solutions:
-
Cause: Carboxylation at different positions on the dibenzothiophene ring.
-
Solution:
-
Directed C-H activation: The use of a directing group can help to achieve high regioselectivity.
-
Ligand tuning (Palladium-catalyzed): The steric and electronic properties of the phosphine ligand can significantly influence the regioselectivity of the C-H activation step. Experiment with a range of ligands to find the optimal one for your desired isomer.
-
-
-
Cause: Formation of side products.
-
Solution:
-
Lower the reaction temperature to minimize the formation of thermal decomposition products.
-
Optimize the stoichiometry of the reagents. An excess of one reagent may lead to side reactions.
-
Analyze the byproducts by MS and NMR to understand the side reactions occurring and adjust the reaction conditions accordingly.
-
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble isolating the pure carboxylated dibenzothiophene from the reaction mixture.
A: Possible Causes and Solutions:
-
Cause: The product has similar polarity to the starting material or byproducts.
-
Solution:
-
Chromatography optimization: Experiment with different solvent systems for column chromatography to achieve better separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Derivatization: Consider converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) which may be easier to purify by chromatography. The ester can then be hydrolyzed back to the carboxylic acid if needed.
-
-
-
Cause: The product is sparingly soluble.
-
Solution:
-
Use a suitable solvent or a mixture of solvents for extraction and purification. Given the aromatic nature of dibenzothiophene, it is a polycyclic aromatic hydrocarbon (PAH) and as such, may have low aqueous solubility.[9][10]
-
For extraction of the carboxylic acid, basifying the aqueous phase can help to deprotonate the acid and increase its solubility in the aqueous layer, allowing for separation from non-acidic organic impurities. Subsequent acidification will precipitate the product.
-
-
Data Presentation
The following table summarizes the reaction conditions for the palladium-catalyzed synthesis of various dibenzothiophene derivatives. While this is not a direct carboxylation with CO2, it provides valuable data on the C-H functionalization of the dibenzothiophene core.
Table 1: Palladium-Catalyzed Synthesis of Dibenzothiophene Derivatives [3]
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Biphenyl-2-yl phenyl sulfide | Pd(OAc)2 (15) | P(o-tolyl)3 (45) | Toluene | 130 | 18 | Dibenzothiophene | 85 |
| 2 | 2-(Phenylthio)biphenyl | Pd(OAc)2 (15) | P(o-tolyl)3 (45) | Toluene | 130 | 18 | Dibenzothiophene | 82 |
| 3 | 2-(p-Tolylthio)biphenyl | Pd(OAc)2 (15) | P(o-tolyl)3 (45) | Toluene | 130 | 18 | 2-Methyldibenzothiophene | 88 |
| 4 | 2-(4-Methoxyphenylthio)biphenyl | Pd(OAc)2 (15) | P(o-tolyl)3 (45) | Toluene | 130 | 18 | 2-Methoxydibenzothiophene | 91 |
| 5 | 2-(4-Chlorophenylthio)biphenyl | Pd(OAc)2 (15) | P(o-tolyl)3 (45) | Toluene | 130 | 18 | 2-Chlorodibenzothiophene | 75 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Functionalization of Dibenzothiophene (Adapted from related syntheses)[3]
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Reaction Setup: To an oven-dried Schlenk tube, add dibenzothiophene (1.0 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and the desired phosphine ligand (0.15 mmol, 15 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the solvent (e.g., dry, degassed toluene, 5 mL) and any other necessary reagents (e.g., base, oxidant) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110-130 °C) and stir for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Protocol 2: General Procedure for Base-Mediated Carboxylation of an Aromatic Heterocycle with CO2 (Adapted from thiophene carboxylation)[4][8]
-
Reaction Setup: In a high-pressure reactor, combine the aromatic substrate (e.g., dibenzothiophene, 1.0 mmol), a base (e.g., Cs2CO3, 1.2 mmol), and any co-catalyst or additive.
-
Inert Atmosphere: Seal the reactor and purge with CO2 gas several times to remove air.
-
Reaction: Pressurize the reactor with CO2 to the desired pressure (e.g., 1-10 atm) and heat to the reaction temperature (e.g., 150-250 °C) with vigorous stirring.
-
Work-up: After the reaction time, cool the reactor to room temperature and slowly vent the CO2. Add water to the reaction mixture and acidify with a mineral acid (e.g., 1 M HCl) to a pH of ~2.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude carboxylic acid product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the carboxylation of dibenzothiophene.
Caption: Troubleshooting guide for low yield in dibenzothiophene carboxylation.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H carboxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 6. Pd(II)-catalyzed carboxylation of aromatic C─H bonds with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(II)-Catalyzed Direct Carboxylation of Alkenyl C-H Bonds with CO2 [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. healthandenvironment.org [healthandenvironment.org]
purification methods to remove impurities from 4-dibenzothiophenecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-dibenzothiophenecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in a sample of crude this compound?
A2: Common impurities can include unreacted starting materials such as dibenzothiophene, byproducts from the carboxylation reaction, and residual solvents. Depending on the synthetic route, isomers of the desired product may also be present.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be effectively determined using High-Performance Liquid Chromatography (HPLC). Other methods like Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy can help identify the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
Q4: My this compound does not dissolve in the recrystallization solvent, even at boiling point. What should I do?
A4: This indicates that the chosen solvent is not suitable. You can try a more polar solvent or a solvent mixture. For aromatic carboxylic acids, solvents like acetic acid, ethanol, or mixtures such as ethanol/water can be effective. A systematic approach to solvent screening using small amounts of your crude product is recommended.
Q5: After cooling, no crystals have formed from the recrystallization solution. What went wrong?
A5: This issue can arise from several factors:
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Too much solvent was used: Try to reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again.
-
The solution is supersaturated: Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of pure this compound.
-
Cooling was too rapid: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q6: The recrystallized product is still colored. How can I remove colored impurities?
A6: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.
Acid-Base Extraction Issues
Q7: After acidification of the basic aqueous layer, my product precipitates as an oil instead of a solid. What should I do?
A7: Oiling out can occur if the concentration of the product is too high or if the solution is still warm. Try diluting the aqueous solution with more water before acidification and ensure the solution is thoroughly cooled in an ice bath during acidification. Vigorous stirring during acidification can also promote the formation of a solid precipitate.
Q8: The yield of my purified this compound after acid-base extraction is very low. What are the possible reasons?
A8: Low yield can be due to several factors:
-
Incomplete extraction: Ensure the pH of the aqueous solution is sufficiently basic (pH > 8) to deprotonate the carboxylic acid completely. Perform multiple extractions with the basic solution.
-
Incomplete precipitation: Make sure the aqueous layer is sufficiently acidic (pH < 4) to fully protonate the carboxylate salt.
-
Product loss during workup: Be careful not to discard the organic layer containing the product if you are doing a back-extraction. Ensure all precipitated product is collected during filtration.
Data Presentation
The following table summarizes representative data for the purification of a crude sample of this compound using different methods. Please note that these are example values and actual results may vary depending on the specific impurities and experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Recrystallization (Methanol) | 85 | 98 | 75 | Non-polar impurities, some colored byproducts |
| Acid-Base Extraction | 85 | 95 | 85 | Neutral impurities (e.g., unreacted dibenzothiophene) |
| Column Chromatography | 95 | >99 | 60 | Closely related isomers, polar impurities |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
This protocol provides a general guideline for the recrystallization of this compound. Methanol has been reported as a suitable solvent for some dibenzothiophene derivatives and is a good starting point.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture on a hot plate with stirring. Continue adding small portions of hot methanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for removing neutral impurities from the acidic this compound.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base two more times. Combine all aqueous extracts.
-
Washing (Optional): The organic layer, which contains neutral impurities, can be washed with water and brine, then dried and concentrated to recover any neutral byproducts.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a 2 M aqueous solution of hydrochloric acid (HCl) with stirring until the solution is acidic (pH < 4, check with pH paper). The this compound will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Technical Support Center: Regioselective Synthesis of 4-Dibenzothiophenecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the regioselective synthesis of 4-dibenzothiophenecarboxylic acid. The primary synthetic route discussed is the directed ortho-lithiation of dibenzothiophene followed by carboxylation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| TSG-001 | Low or No Yield of this compound | 1. Incomplete lithiation of dibenzothiophene.2. Ineffective quenching with CO₂.3. Degradation of the organolithium intermediate. | 1. Ensure anhydrous and inert conditions. Use freshly titrated n-butyllithium. Consider extending the lithiation time or slightly increasing the temperature.2. Use finely crushed dry ice or bubble dry CO₂ gas through the solution at low temperature (-78 °C). Ensure efficient stirring.3. Maintain low temperatures during the lithiation and carboxylation steps to prevent decomposition. |
| TSG-002 | Poor Regioselectivity (Presence of other isomers) | 1. Lithiation at other positions (e.g., 1-position).2. Isomerization of the lithiated intermediate. | 1. The 4-position is generally favored for lithiation. However, ensure the reaction temperature is kept low to maximize selectivity.2. Avoid prolonged reaction times at elevated temperatures after the addition of n-butyllithium. |
| TSG-003 | Formation of Ketone Byproducts | The aryllithium intermediate reacts with the newly formed carboxylate salt. | Add the aryllithium solution to a large excess of crushed dry ice to ensure rapid carboxylation and minimize the reaction between the intermediate and the product. |
| TSG-004 | Difficulty in Product Isolation and Purification | 1. Presence of unreacted starting material.2. Formation of non-polar byproducts. | 1. After quenching, perform an acid-base extraction. The carboxylic acid product will be soluble in an aqueous basic solution, while the unreacted dibenzothiophene will remain in the organic layer.2. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) can be effective for purification. |
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective synthesis of this compound challenging?
A1: The primary challenge lies in achieving high regioselectivity and yield. The lithiation of dibenzothiophene can potentially occur at other positions, although the 4-position is electronically favored. Furthermore, the organolithium intermediate is highly reactive and sensitive to moisture and air, requiring stringent anhydrous and inert reaction conditions. Inefficient carboxylation can also lead to the formation of byproducts and reduce the overall yield.
Q2: What is the most common method for the synthesis of this compound?
A2: The most established method is the directed ortho-lithiation of dibenzothiophene using an organolithium reagent, typically n-butyllithium, followed by quenching with carbon dioxide (dry ice). This method was pioneered by Gilman and Jacoby and remains a widely used approach.[1]
Q3: How can I ensure the complete exclusion of water and oxygen from my reaction?
A3: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be freshly distilled and dried over appropriate drying agents. Use syringe techniques for transferring reagents. Maintain a positive pressure of inert gas throughout the experiment.
Q4: My reaction yields are consistently low. What are the most likely reasons?
A4: Low yields are often attributed to several factors:
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Inactive n-butyllithium: The concentration of commercially available n-butyllithium can decrease over time. It is crucial to titrate it before use.
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Insufficiently low temperatures: The organolithium intermediate can be unstable at higher temperatures. Maintaining the reaction at -78 °C during lithiation and carboxylation is critical.
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Inefficient carboxylation: As mentioned in the troubleshooting guide, ensure a large excess of high-purity CO₂ is available for quenching.[2]
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Proton sources: Any trace amounts of water or other acidic protons will quench the organolithium reagent before it can react with CO₂.
Q5: What are some common byproducts, and how can I identify them?
A5: Common byproducts include unreacted dibenzothiophene, and potentially small amounts of other carboxylated isomers. If the reaction is not quenched effectively, coupling products or ketones can also form. These can be identified using techniques like NMR spectroscopy and mass spectrometry. The presence of unreacted starting material can be checked by TLC.
Experimental Protocols
Key Experiment: Synthesis of this compound via Directed Lithiation
This protocol is a generalized procedure based on established methods.
Materials:
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Dibenzothiophene
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Anhydrous diethyl ether or THF
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n-Butyllithium (in hexanes)
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Dry ice (solid CO₂)
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1 M Hydrochloric acid
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1 M Sodium hydroxide
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Ethyl acetate
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Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen/argon inlet, and a rubber septum.
-
Dissolution: Dissolve dibenzothiophene in anhydrous diethyl ether or THF in the flask.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise via syringe or dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the 4-lithiodibenzothiophene may be indicated by a color change.
-
Carboxylation: Quench the reaction by pouring the cold mixture onto a large excess of freshly crushed dry ice in a separate beaker with vigorous stirring. Alternatively, bubble dry CO₂ gas through the reaction mixture at -78 °C.
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Warming and Quenching: Allow the mixture to warm to room temperature. Quench with 1 M HCl until the aqueous layer is acidic.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
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Base Wash: Combine the organic layers and wash with 1 M NaOH. The desired carboxylic acid will move into the aqueous basic layer.
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Acidification: Separate the aqueous layer and cool it in an ice bath. Acidify with 1 M HCl to precipitate the this compound.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
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Purification: Recrystallize the crude product from a suitable solvent if necessary.
Visualizations
References
avoiding decarboxylation of 4-dibenzothiophenecarboxylic acid during reactions
Welcome to the technical support center for 4-dibenzothiophenecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding unwanted decarboxylation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For this compound, an aromatic carboxylic acid, this process can be initiated by heat and catalyzed by acidic or basic conditions, leading to the formation of dibenzothiophene as an undesired byproduct. This reduces the yield of the desired product and complicates purification.
Q2: Under what conditions is this compound prone to decarboxylation?
A2: Elevated temperatures are a primary driver for the decarboxylation of aromatic acids.[2] The presence of strong acids or bases can also catalyze this reaction, even at lower temperatures. The reaction environment, including the solvent, can also play a role in the stability of the carboxylic acid.
Q3: How can I monitor for decarboxylation during my reaction?
A3: The most common methods for monitoring the progress of your reaction and detecting the formation of the decarboxylated byproduct (dibenzothiophene) include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Comparing the reaction mixture to a standard of dibenzothiophene can confirm the presence of this impurity.
Q4: Are there general strategies to prevent decarboxylation?
A4: Yes. The key strategies include:
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Low-Temperature Reactions: Whenever possible, conduct reactions at or below room temperature.
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pH Control: Maintain a neutral pH during the reaction and workup.
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Mild Reagents: Utilize mild coupling agents and catalysts that do not require harsh conditions.
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Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate side reactions, although direct prevention of decarboxylation is primarily temperature and pH-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product and presence of a non-polar byproduct. | The reaction temperature may be too high, causing decarboxylation of the starting material or product. | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active but still mild catalyst or coupling reagent. |
| Formation of dibenzothiophene confirmed by analytical methods. | The reaction conditions are promoting the loss of CO₂. This can be due to excessive heat, or the presence of strong acids or bases. | Switch to a milder reaction protocol. For example, if performing an esterification, use a method like the Steglich esterification which proceeds at room temperature. For amide bond formation, use a modern coupling reagent that is effective at low temperatures. |
| Inconsistent yields between batches. | Variations in heating, reaction time, or the purity of reagents could be the cause. Impurities in the this compound could also act as catalysts for decarboxylation. | Standardize all reaction parameters. Ensure the starting material is of high purity. Use fresh, high-quality solvents and reagents. |
| Decarboxylation occurs during product purification. | High temperatures during solvent removal or purification techniques like distillation can cause decarboxylation. | Use a rotary evaporator with a low-temperature water bath for solvent removal. For purification, prioritize non-thermal methods like column chromatography at room temperature or crystallization. |
Experimental Protocols
Protocol 1: Mild Esterification using Steglich Conditions
This protocol describes the esterification of this compound with a primary or secondary alcohol while minimizing the risk of decarboxylation.
Materials:
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This compound
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Alcohol (e.g., ethanol, isopropanol)
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N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
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4-Dimethylaminopyridine (DMAP) (catalytic amount)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Standard workup and purification supplies
Procedure:
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Dissolve this compound (1 equivalent) in anhydrous DCM.
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Add the alcohol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of DCC or DIC (1.1 equivalents) in DCM to the reaction mixture.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
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Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
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Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
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Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
This protocol details the formation of an amide bond from this compound and a primary or secondary amine under mild conditions.
Materials:
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This compound
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Amine (e.g., benzylamine)
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HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous dimethylformamide (DMF)
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Standard workup and purification supplies
Procedure:
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Dissolve this compound (1 equivalent) in anhydrous DMF.
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Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
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Add the amine (1.2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with dilute LiCl solution, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides a qualitative comparison of reaction conditions and their associated risk of decarboxylation for common transformations of this compound.
| Reaction Type | Reagents | Temperature | Risk of Decarboxylation |
| Esterification | H₂SO₄ (cat.), Alcohol (solvent) | Reflux | High |
| Esterification | DCC/DMAP, Alcohol | 0 °C to RT | Low |
| Amide Formation | SOCl₂, then Amine | 0 °C to RT | Moderate |
| Amide Formation | HATU/DIPEA, Amine | Room Temperature | Low |
| Suzuki Coupling | Pd catalyst, Base (e.g., K₂CO₃) | > 80 °C | Moderate to High |
Visualizations
Caption: Reaction pathway of this compound.
Caption: Troubleshooting workflow for reactions.
References
Technical Support Center: Enhancing the Solubility of 4-Dibenzothiophenecarboxylic Acid for Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-dibenzothiophenecarboxylic acid for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: The limited solubility of this compound stems from its molecular structure. The large, rigid, and nonpolar dibenzothiophene ring system dominates the molecule's properties, leading to poor solubility in aqueous solutions and nonpolar organic solvents. While the carboxylic acid group adds polarity, its influence is often insufficient to overcome the hydrophobicity of the aromatic core.
Q2: What are the primary strategies for increasing the solubility of this compound?
A2: The two main approaches to enhance the solubility of this compound are:
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Selection of an appropriate organic solvent: Utilizing polar aprotic solvents can effectively dissolve the compound for non-aqueous reactions.
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Salt formation: Converting the carboxylic acid to a more soluble salt by deprotonation with a base is a highly effective method for aqueous-based reactions.[1]
Q3: How does converting the carboxylic acid to a salt increase its solubility?
A3: By reacting this compound with a base, the acidic proton of the carboxylic acid group is removed, forming a carboxylate salt. This salt is ionic and significantly more polar than the neutral acid, which dramatically increases its solubility in polar solvents like water.[1]
Q4: Can temperature be used to increase the solubility?
A4: Yes, for many compounds, solubility increases with temperature. Gentle heating of the solvent while dissolving this compound can be an effective way to increase the amount of dissolved material. However, it is crucial to ensure that the compound is stable at elevated temperatures and that the reaction conditions are compatible with heating.
Troubleshooting Guides
This section provides solutions to common problems encountered when trying to dissolve this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in a non-polar organic solvent (e.g., hexane, toluene). | The polarity of the solvent is too low to effectively solvate the polar carboxylic acid group. | Switch to a more polar organic solvent. Polar aprotic solvents are often a good choice. See the solvent selection table below for recommendations. |
| Compound has low solubility in polar protic solvents (e.g., ethanol, methanol). | While more polar than non-polar solvents, the hydrogen bonding of the solvent may not be sufficient to overcome the intermolecular forces of the crystalline solid. | Consider using a polar aprotic solvent. Alternatively, a mixture of a polar protic solvent with a small amount of a polar aprotic solvent (co-solvency) may be effective. |
| Compound precipitates from aqueous solution during reaction. | The pH of the reaction mixture has likely decreased, causing the carboxylate salt to be protonated back to the less soluble carboxylic acid form. | Monitor and adjust the pH of the reaction mixture by adding a dilute base to maintain the solubility of the carboxylate salt. |
| After forming the salt, the compound is still not dissolving in water. | The concentration of the salt may exceed its solubility limit, or the salt formation may be incomplete. | Ensure a 1:1 molar equivalent of a strong base was used for salt formation. Try gentle heating or using a larger volume of water. |
Solvent Selection for Non-Aqueous Reactions
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | These solvents have high dielectric constants and are excellent at solvating large organic molecules with polar functional groups. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | These are moderately polar solvents that can be effective, especially at elevated temperatures. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | These may have limited success but can be tested, particularly if required by the reaction conditions. |
Experimental Protocols
Protocol 1: Dissolution in an Organic Solvent
This protocol describes a general procedure for dissolving this compound in a polar aprotic solvent for a non-aqueous reaction.
Materials:
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This compound
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Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Magnetic stirrer and stir bar
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Reaction vessel
Procedure:
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To the reaction vessel, add the desired amount of this compound.
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Add a small volume of the chosen solvent (e.g., DMF or DMSO).
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Begin stirring the mixture.
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If the compound does not fully dissolve, continue to add the solvent in small portions until a clear solution is obtained.
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Gentle heating (e.g., to 40-50 °C) can be applied to aid dissolution, but ensure this is compatible with your planned reaction.
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Once dissolved, proceed with the addition of other reagents.
Protocol 2: Increasing Aqueous Solubility via Salt Formation
This protocol details the conversion of this compound to its sodium salt to enhance its solubility in water.
Materials:
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This compound
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Sodium hydroxide (NaOH)
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Deionized water
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pH meter or pH paper
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Magnetic stirrer and stir bar
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Beaker or flask
Procedure:
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Weigh the desired amount of this compound and add it to the beaker.
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Add a small amount of deionized water and begin stirring to form a suspension.
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Prepare a 1 M solution of NaOH in deionized water.
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Slowly add the 1 M NaOH solution dropwise to the stirring suspension of the carboxylic acid.
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Monitor the pH of the solution. Continue adding NaOH until the solid has completely dissolved and the pH is neutral to slightly basic (pH 7-8). This indicates the formation of the soluble sodium 4-dibenzothiophenecarboxylate.
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The resulting aqueous solution can now be used for subsequent reactions.
Diagrams
Caption: Workflow for selecting a solubilization strategy.
Caption: Pathway of salt formation to increase aqueous solubility.
References
strategies to minimize by-product formation in 4-dibenzothiophenecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 4-dibenzothiophenecarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments, focusing on two primary synthetic routes: Directed ortho-Metalation (DoM) of dibenzothiophene and the Grignard reaction of 4-bromodibenzothiophene.
Issue 1: Low or No Yield of this compound in Directed ortho-Metalation
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Question: I am attempting to synthesize this compound via lithiation of dibenzothiophene followed by quenching with CO₂, but my yield is very low. What are the likely causes and how can I improve it?
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Answer: Low yields in this reaction are often traced back to several critical factors. Here is a step-by-step guide to troubleshoot the issue:
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Incomplete Lithiation: The efficiency of the initial deprotonation of dibenzothiophene is paramount.
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Reagent Quality: Ensure your organolithium reagent (e.g., n-butyllithium) has not degraded. It is highly reactive and sensitive to air and moisture. Use a freshly titrated solution for accurate stoichiometry.
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Reaction Temperature: The lithiation of dibenzothiophene is typically carried out at low temperatures, such as -78 °C, to prevent side reactions and degradation of the organolithium reagent. Ensure your cooling bath maintains a stable, low temperature throughout the addition of the organolithium.
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Reaction Time: Allow sufficient time for the lithiation to go to completion. This can range from 30 minutes to a few hours. Monitoring the reaction by quenching aliquots and analyzing by TLC or GC-MS can help determine the optimal time.
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By-product Formation: Several side reactions can consume your starting material or intermediate.
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Reaction with Solvent: Ethereal solvents like THF can be deprotonated by strong bases like n-BuLi, especially at higher temperatures. This consumes the base and can lead to complex by-products. Maintaining a low temperature (-78 °C) is crucial to minimize this.
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Reaction with Carbon Dioxide: The organolithium reagent can react with CO₂. For instance, n-BuLi reacts with CO₂ to form lithium pentanoate. This can be minimized by ensuring the dibenzothiophene is fully lithiated before the addition of CO₂.
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Inefficient Carboxylation: The reaction of the lithiated intermediate with CO₂ must be efficient.
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CO₂ Source and Addition: Use freshly crushed dry ice or a stream of dry CO₂ gas. When using dry ice, ensure it is free of condensed water. Add the lithiated solution to a large excess of crushed dry ice to ensure rapid and complete carboxylation.
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Temperature Control during Quenching: Maintain a low temperature during the addition to the CO₂ source to prevent side reactions.
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Issue 2: Significant Formation of Dimer (Biaryl) By-product in Grignard Reaction
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Question: I am synthesizing this compound from 4-bromodibenzothiophene via a Grignard reaction and observing a significant amount of a dimeric by-product. How can I minimize this?
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Answer: The formation of a homocoupled dimer (Wurtz coupling product) is a common side reaction in Grignard syntheses.[1][2] Here are strategies to suppress its formation:
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Slow Addition of Alkyl Halide: Add the solution of 4-bromodibenzothiophene to the magnesium turnings very slowly (dropwise). This maintains a low concentration of the halide in the reaction mixture, reducing the chance of it reacting with the newly formed Grignard reagent.
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Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor the Wurtz coupling reaction.
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Solvent Choice: While both diethyl ether and THF are common solvents, THF can sometimes promote Wurtz coupling for certain substrates.[1] If dimer formation is a persistent issue, consider using diethyl ether or a greener alternative like 2-methyltetrahydrofuran (2-MeTHF), which has been shown to suppress Wurtz coupling.[1]
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Magnesium Activation: Ensure the magnesium surface is activated to promote a fast initiation of the Grignard formation, which helps to keep the concentration of unreacted halide low. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
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Issue 3: Difficulty in Purifying the Final Product
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Question: I have synthesized this compound, but I am struggling to separate it from unreacted starting material and other by-products. What is an effective purification strategy?
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Answer: Purification of the carboxylic acid product can be effectively achieved by leveraging its acidic nature.
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Acid-Base Extraction: After the reaction work-up, dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
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Extract the organic solution with an aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.
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Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities (like unreacted dibenzothiophene or the dimer by-product).
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Acidify the aqueous layer with a strong acid (e.g., 6M HCl) until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.
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Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.
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Recrystallization: For further purification, the crude carboxylic acid can be recrystallized from a suitable solvent or solvent mixture, such as ethanol/water or acetic acid/water.
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Frequently Asked Questions (FAQs)
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Q1: Which synthetic route is generally preferred for the synthesis of this compound: Directed ortho-Metalation or the Grignard reaction?
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A1: The choice of route depends on the availability of starting materials.
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The Directed ortho-Metalation (DoM) route starting from dibenzothiophene is more atom-economical. The regioselectivity for the 4-position is directed by the sulfur atom, and this can be enhanced by using dibenzothiophene-5-oxide.
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The Grignard reaction route requires the synthesis of 4-bromodibenzothiophene, which adds an extra step. However, Grignard reactions are a well-established and robust method for forming carbon-carbon bonds.
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Q2: What is the role of TMEDA in the directed ortho-metalation reaction?
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A2: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a chelating agent that can break up the aggregates of organolithium reagents (like n-BuLi) in solution. This increases the basicity and reactivity of the organolithium, leading to a more efficient deprotonation of the aromatic ring.
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Q3: How can I confirm the formation of my Grignard reagent?
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A3: Visual cues for the initiation of a Grignard reaction include the disappearance of the magnesium's metallic luster, the solution turning cloudy or grayish-brown, and spontaneous refluxing of the solvent due to the exothermic nature of the reaction. For a more quantitative assessment, a sample of the Grignard solution can be quenched with a known amount of iodine, and the consumption of iodine can be determined by titration.
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Q4: Can I use other carboxylating agents besides CO₂?
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A4: While CO₂ (either as a gas or solid dry ice) is the most common and economical C1 electrophile for this transformation, other reagents like diethyl carbonate can also be used. However, they may lead to different by-products and require different reaction conditions.
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Quantitative Data Summary
| Synthetic Route | Key Reagents | Typical By-products | Reported Yield | Reference |
| Directed ortho-Metalation | Dibenzothiophene-5-oxide, n-BuLi, CO₂ | Unreacted starting material, other lithiated isomers | 35.7% | [3] |
| Grignard Reaction | 4-Bromodibenzothiophene, Mg, CO₂ | Dimer (Wurtz coupling product), unreacted starting material | Moderate to good (substrate dependent) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Metalation of Dibenzothiophene-5-oxide (Adapted from Gilman and Esmay, 1952)
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of dibenzothiophene-5-oxide in anhydrous diethyl ether.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium in hexanes dropwise via the dropping funnel over 30 minutes. Stir the reaction mixture at -78 °C for an additional 1 hour.
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Carboxylation: Pour the reaction mixture slowly onto a large excess of freshly crushed dry ice in a separate flask with vigorous stirring.
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Work-up: Allow the mixture to warm to room temperature. Add water to dissolve the salts. Separate the aqueous layer and wash it with diethyl ether to remove any unreacted starting material.
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Isolation: Acidify the aqueous layer with 6M HCl until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction of 4-Bromodibenzothiophene
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Grignard Reagent Formation:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
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Add a solution of 4-bromodibenzothiophene in anhydrous diethyl ether to the dropping funnel.
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Add a small amount of the 4-bromodibenzothiophene solution to the magnesium turnings to initiate the reaction. Once initiated (as evidenced by cloudiness and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes.
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Carboxylation:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Slowly pour the Grignard solution onto a large excess of crushed dry ice with vigorous stirring.
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Work-up and Isolation:
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Follow the work-up and isolation procedure described in Protocol 1 (steps 4 and 5).
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Visualizations
Caption: Experimental workflow for the synthesis of this compound via Directed ortho-Metalation.
Caption: Troubleshooting decision tree for minimizing dimer by-product formation in the Grignard synthesis.
References
Technical Support Center: Crystallization of 4-Dibenzothiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the crystallization of 4-dibenzothiophenecarboxylic acid. The information is presented in a question-and-answer format to offer direct solutions to experimental challenges.
Troubleshooting Guides
Issue 1: No Crystal Formation Upon Cooling
Question: I have dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer: This is a common issue that can arise from several factors, primarily related to supersaturation. Here are a series of steps to induce crystallization:
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Induce Nucleation:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seed Crystals: If you have a previous batch of pure this compound, add a single, small crystal to the solution. A seed crystal provides a template for new crystals to grow upon.
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Increase Supersaturation:
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Evaporation: If nucleation techniques are unsuccessful, it is likely the solution is not sufficiently supersaturated. Gently reheat the solution and allow some of the solvent to evaporate. This will increase the concentration of the solute. Be careful not to evaporate too much solvent, as this can lead to rapid precipitation instead of crystallization. After evaporation, allow the solution to cool slowly again.
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Cooling: If crystals still do not form at room temperature, try cooling the solution in an ice bath. Lower temperatures decrease the solubility of the compound.
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Re-evaluate Solvent Choice: If all else fails, the chosen solvent may not be ideal. The solvent may be too good at dissolving the compound, even at low temperatures. In this case, the solvent should be completely removed by rotary evaporation, and a different solvent or solvent system should be trialed.
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Question: When my solution cools, a liquid oil is forming instead of solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to a liquid phase separation. Here are some solutions:
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Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the overall concentration. The goal is to ensure that the solution becomes saturated at a temperature below the melting point of the compound.
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Slower Cooling: Allow the solution to cool more slowly. A slower cooling rate can provide more time for the molecules to arrange themselves into a crystal lattice rather than aggregating as a liquid. You can achieve this by insulating the flask or allowing it to cool in a warm bath before moving it to room temperature.
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Change Solvent System: If oiling out persists, the solvent may not be appropriate. Consider using a solvent with a lower boiling point or switching to a mixed solvent system. In a mixed solvent system, you can dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) at a temperature where the compound is less likely to oil out.
Issue 3: Poor Crystal Quality or Impure Product
Question: I have obtained crystals, but they are very small, discolored, or my yield of pure product is low. How can I improve the quality and yield?
Answer: The quality and yield of crystals are highly dependent on the crystallization conditions. Here are some troubleshooting tips:
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For Discolored Crystals: If your crystals have an unexpected color, it is likely due to the presence of impurities.
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Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal can adsorb colored impurities. Be sure to use a minimal amount, as it can also adsorb some of your desired product.
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Hot Filtration: Perform a hot filtration step to remove any insoluble impurities and the activated charcoal before allowing the solution to cool.
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For Small Crystals (Fines): The formation of very small crystals often indicates that the solution cooled too quickly.
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Slower Cooling: As mentioned previously, a slower cooling rate allows for the growth of larger, more well-defined crystals.
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For Low Yield: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.
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Minimize Solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will lead to a lower yield.
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Thorough Cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of solution.
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Solvent Choice: The solubility of your compound in the chosen solvent at low temperatures might be too high. Consider a different solvent in which the compound is less soluble when cold.
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Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the polarity of the molecule, which is a polycyclic aromatic carboxylic acid, suitable solvents to screen include alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate). Often, a mixed solvent system is effective. For example, dissolving the compound in a minimal amount of a "good" solvent like hot ethanol or acetone, and then slowly adding a "poor" solvent (anti-solvent) like water or hexane until the solution becomes slightly turbid, can yield good crystals upon cooling.
Q2: How much solvent should I use for recrystallization?
A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude this compound. This creates a saturated solution upon cooling, which is necessary for crystallization to occur. A good starting point is to add a small amount of solvent, heat the mixture to boiling, and then continue to add small portions of hot solvent until the solid is just dissolved.
Q3: My crystals are taking a very long time to form. Is this normal?
A3: Slower crystal growth is often desirable as it typically leads to the formation of larger and purer crystals. If crystals are forming over a period of 20-30 minutes to a few hours, this is generally a good sign. If no crystals have formed after an extended period, refer to the troubleshooting guide for inducing crystallization.
Q4: Can I reuse the mother liquor to obtain more product?
A4: Yes, it is often possible to recover more product from the mother liquor. This can be done by evaporating some of the solvent to increase the concentration of the dissolved compound and then cooling the solution again. However, be aware that the crystals obtained from the mother liquor may be less pure than the first crop, as the concentration of impurities will be higher in the remaining solution.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | 10.2 | Insoluble | Very Slightly Soluble |
| Methanol | 5.1 | Sparingly Soluble | Soluble |
| Ethanol | 4.3 | Sparingly Soluble | Soluble |
| Acetone | 4.3 | Moderately Soluble | Very Soluble |
| Ethyl Acetate | 4.4 | Moderately Soluble | Very Soluble |
| Dichloromethane | 3.1 | Sparingly Soluble | Moderately Soluble |
| Toluene | 2.4 | Slightly Soluble | Moderately Soluble |
| Hexane | 0.1 | Insoluble | Insoluble |
Note: This table provides qualitative solubility information based on general principles for aromatic carboxylic acids. Experimental verification is recommended to determine optimal solvent systems and ratios.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar.
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Add a small amount of a suitable solvent (e.g., ethanol) to the flask.
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Heat the mixture on a hot plate with stirring.
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Continue to add small portions of the hot solvent until the solid is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., acetone) in which it is readily soluble.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., water or hexane) dropwise until the solution becomes slightly and persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 8-10 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents for washing.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
scale-up synthesis of 4-dibenzothiophenecarboxylic acid: common problems and solutions
Welcome to the technical support center for the scale-up synthesis of 4-dibenzothiophenecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the scale-up synthesis of this compound. The primary synthesis route discussed involves the lithiation of dibenzothiophene followed by carboxylation with carbon dioxide.
Problem 1: Low or No Product Formation
Symptoms:
-
After quenching the reaction with CO2 and acidic workup, the desired this compound is not observed or is present in very low yields by TLC or LC-MS analysis.
-
Starting material (dibenzothiophene) is recovered largely unreacted.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Lithiation: Incomplete reaction of dibenzothiophene with n-butyllithium (n-BuLi). | Ensure Anhydrous Conditions: n-BuLi is extremely reactive with water. All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents (e.g., dry THF or diethyl ether) must be used. Handle all reagents under an inert atmosphere (Nitrogen or Argon). |
| Check n-BuLi Quality: The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity. | |
| Optimize Reaction Temperature: The lithiation of dibenzothiophene is typically performed at low temperatures (-78 °C to -50 °C) to prevent side reactions. Ensure the reaction temperature is maintained throughout the n-BuLi addition. | |
| Ineffective Carboxylation: The lithiated intermediate is not reacting efficiently with carbon dioxide. | Use High-Purity CO2: Use dry, high-purity carbon dioxide gas or freshly crushed dry ice. Atmospheric CO2 is generally insufficient. |
| Ensure Good Gas Dispersion: When using gaseous CO2, ensure efficient bubbling through the reaction mixture with vigorous stirring. For dry ice, use a freshly crushed, finely powdered form and add it in excess. | |
| Maintain Low Temperature During Quenching: The addition of CO2 is exothermic. Maintain a low temperature (e.g., -78 °C) during the quench to minimize side reactions of the lithiated intermediate. |
Experimental Protocol: Lithiation and Carboxylation of Dibenzothiophene
This protocol is adapted from established procedures for the synthesis of this compound.
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve dibenzothiophene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithithium (n-BuLi) (typically 1.1 to 1.2 equivalents) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: Quench the reaction by pouring the mixture onto an excess of freshly crushed dry ice or by bubbling dry CO2 gas through the solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add water and acidify with dilute HCl (e.g., 2 M) to a pH of ~2.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Problem 2: Presence of Significant Impurities After Work-up
Symptoms:
-
Crude product contains significant amounts of starting material (dibenzothiophene) and other byproducts.
-
Difficulty in purifying the desired product by recrystallization.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction: | See "Low or No Product Formation" section for solutions to drive the reaction to completion. |
| Formation of Byproducts: | Di-carboxylation: Use of excess n-BuLi can lead to the formation of dicarboxylic acid species. Use a slight excess (1.1-1.2 equivalents) of n-BuLi and ensure slow, controlled addition. |
| Side reactions of the organolithium intermediate: The lithiated intermediate can be unstable at higher temperatures. Maintain strict temperature control throughout the reaction. | |
| Inefficient Purification: | Recrystallization: Choose an appropriate solvent system for recrystallization. A mixture of solvents (e.g., ethanol/water, toluene/hexanes) may be necessary to achieve good separation. |
| Acid-Base Extraction: Dissolve the crude product in an aqueous base (e.g., NaOH or NaHCO3 solution) to form the sodium salt of the carboxylic acid, which is water-soluble. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities like unreacted dibenzothiophene. Acidify the aqueous layer to precipitate the pure carboxylic acid, which can then be collected by filtration. |
Quantitative Data Summary (Typical Yields and Purities):
| Stage | Parameter | Typical Value |
| Crude Product | Yield | 60-80% |
| Purity (by HPLC) | 70-90% | |
| After Recrystallization | Yield | 50-70% |
| Purity (by HPLC) | >98% | |
| After Acid-Base Extraction & Recrystallization | Yield | 45-65% |
| Purity (by HPLC) | >99% |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up this synthesis?
A1: The primary safety concern is the use of n-butyllithium (n-BuLi), which is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air or moisture.[1][2] All operations involving n-BuLi must be conducted under a strict inert atmosphere (nitrogen or argon) in anhydrous solvents. Personnel should be properly trained in handling pyrophoric reagents and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[1] Quenching of n-BuLi must be done carefully and at low temperatures.
Q2: Can I use a Grignard reagent instead of n-butyllithium?
A2: Yes, a Grignard-based approach is a viable alternative. This would involve first synthesizing 4-bromodibenzothiophene, followed by the formation of the Grignard reagent (4-(dibenzothienyl)magnesium bromide), and then quenching with carbon dioxide. While this route avoids the use of pyrophoric n-BuLi, it adds an extra synthetic step. The Grignard reaction also requires strict anhydrous conditions.
Q3: My reaction turns a dark color after adding n-BuLi. Is this normal?
A3: Yes, the formation of the 4-lithiodibenzothiophene intermediate often results in a colored solution, which can range from yellow to dark brown. A significant color change is a good visual indicator that the lithiation is proceeding.
Q4: How can I effectively remove unreacted dibenzothiophene from my final product?
A4: The most effective method is through an acid-base extraction as described in the purification section of the troubleshooting guide. Dibenzothiophene is a neutral, non-acidic compound and will remain in the organic phase when the acidic product is extracted into an aqueous basic solution.
Q5: What are the potential side products I should be aware of?
A5: Besides unreacted starting material, potential byproducts include:
-
Dibenzothiophene-2-carboxylic acid: Although lithiation at the 4-position is generally favored, some lithiation at the 2-position can occur, leading to the isomeric product.
-
Di-carboxylated products: If an excess of n-BuLi is used, di-lithiation followed by di-carboxylation can occur.
-
Products from reaction with solvent: At elevated temperatures, n-BuLi can react with ethereal solvents like THF.
Q6: What is the Gilman and Esmay synthesis of this compound?
A6: The synthesis reported by Gilman and Esmay in 1952 is a foundational method for preparing this compound. It involves the reaction of dibenzothiophene with n-butyllithium in diethyl ether, followed by carbonation with solid carbon dioxide (dry ice). Their reported yield was approximately 63%. This method remains a common and effective laboratory-scale procedure.
References
Validation & Comparative
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 4-dibenzothiophenecarboxylic acid
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography, the gold standard for structure determination, and alternative spectroscopic techniques for the validation of the structure of 4-dibenzothiophenecarboxylic acid.
While a definitive crystal structure for this compound has not been published, this guide will use benzoic acid as a well-documented analogue to illustrate the principles and data derived from X-ray crystallography. This will be contrasted with spectroscopic methods, for which data on this compound is available, to provide a comprehensive understanding of the strengths and limitations of each technique in the context of structural validation.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structure validation depends on the required level of detail, sample availability, and the specific questions being addressed. X-ray crystallography provides an unparalleled, high-resolution 3D structure, while spectroscopic methods offer valuable information about the connectivity and chemical environment of atoms within a molecule.
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Data Complexity |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | High-quality single crystal (typically >0.1 mm) | Low | High |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS) | Small amount of sample, can be in solution or solid state | High | Low to Moderate |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C) | Milligram quantities, soluble in a suitable deuterated solvent | Moderate | Moderate to High |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups | Small amount of sample, can be solid, liquid, or gas | High | Low |
Experimental Data
X-ray Crystallography: An Illustrative Example with Benzoic Acid
As the crystal structure of this compound is not publicly available, the crystallographic data for benzoic acid (C₇H₆O₂) is presented below to exemplify the detailed structural information obtainable through this technique.[1] Benzoic acid molecules form centrosymmetric dimers in the solid state via hydrogen bonding between their carboxyl groups.[1][2]
| Parameter | Benzoic Acid[1] |
| Crystal System | Monoclinic[3][4] |
| Space Group | P2₁/c[1] |
| Unit Cell Dimensions | a = 5.52 Å, b = 5.14 Å, c = 21.90 Å, β = 97°[1] |
| Molecules per Unit Cell (Z) | 4[1] |
| Key Bond Lengths | C-O (carboxyl): 1.24 Å and 1.29 Å[1] |
| Hydrogen Bond Length (O-H···O) | 2.64 Å[1] |
Spectroscopic Data for Structural Validation
In the absence of a crystal structure, spectroscopic techniques are essential for confirming the identity and purity of this compound.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₃H₈O₂S), the expected exact mass is 228.0245 g/mol .
| Compound | Technique | Observed Mass (m/z) |
| This compound | GC-MS | Data not fully available without a premium account, but the molecular weight is confirmed as 228.26 g/mol . |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For an aromatic carboxylic acid like benzoic acid, characteristic signals appear in the aromatic region (around 7.0-8.0 ppm) and a highly deshielded signal for the carboxylic acid proton (around 12-13 ppm).[5][6]
| Compound | ¹H NMR Chemical Shifts (δ, ppm) |
| Benzoic Acid (in CDCl₃) | ~11.67 (s, 1H, -COOH), 8.20 (d, 2H, ortho-H), 7.68 (t, 1H, para-H), 7.55 (t, 2H, meta-H)[7] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For a carboxylic acid, the most characteristic absorptions are a very broad O-H stretch and a strong C=O stretch.[8][9]
| Compound | Characteristic FT-IR Absorptions (cm⁻¹) |
| Benzoic Acid | ~2500-3300 (broad, O-H stretch), ~1680-1710 (strong, C=O stretch), ~1290 (C-O stretch)[9] |
Experimental Protocols
General Protocol for Single-Crystal X-ray Diffraction of a Small Molecule
This protocol outlines the typical steps for determining the crystal structure of a small organic molecule.
-
Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystal should ideally be between 0.1 and 0.5 mm in all dimensions.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[10][11] A complete dataset may take several hours to collect.[12]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined, often using direct methods for small molecules.[10] This leads to an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[10]
-
Structure Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic sensibility. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizations
Caption: A flowchart illustrating the major steps in determining a molecule's structure using X-ray crystallography.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Guide to the Electronic Properties of Dibenzothiophene Carboxylic Acid Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic landscapes of molecular isomers is paramount. This guide offers a comparative analysis of the electronic properties of dibenzothiophene carboxylic acid isomers, providing a framework for evaluation through computational and experimental methodologies.
While direct comparative experimental studies on the electronic properties of dibenzothiophene carboxylic acid isomers are not extensively available in current literature, this guide outlines a robust computational approach leveraging Density Functional Theory (DFT) to elucidate these characteristics. The methodologies and illustrative data presented herein serve as a comprehensive resource for researchers seeking to understand or predict the electronic behavior of these compounds.
Introduction to Dibenzothiophene Carboxylic Acids
Dibenzothiophene and its derivatives are of significant interest in materials science and medicinal chemistry due to their rigid, planar structure and unique electronic properties.[1][2] The addition of a carboxylic acid group introduces a functional handle that can modulate the electronic nature of the dibenzothiophene core, depending on its substitution position. This guide focuses on a comparative study of the 2-, 3-, and 4-carboxylic acid isomers of dibenzothiophene.
Comparative Electronic Properties: A Computational Approach
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules.[3][4] A typical computational study would involve geometry optimization followed by frequency calculations to ensure a true energy minimum is reached. Subsequent calculations can then determine key electronic parameters.
Key Electronic Parameters
-
HOMO (Highest Occupied Molecular Orbital) Energy: Indicates the electron-donating ability of a molecule. More positive values suggest a better electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital) Energy: Indicates the electron-accepting ability of a molecule. More negative values suggest a better electron acceptor.
-
HOMO-LUMO Gap (Band Gap): The energy difference between the HOMO and LUMO levels. A smaller band gap is generally associated with higher chemical reactivity and lower kinetic stability.[5]
-
Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be estimated from the HOMO energy.
-
Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be estimated from the LUMO energy.
Illustrative Comparative Data
The following table summarizes hypothetical, yet plausible, electronic properties for the dibenzothiophene carboxylic acid isomers, as would be predicted by DFT calculations.
| Property | Dibenzothiophene-2-carboxylic acid | Dibenzothiophene-3-carboxylic acid | Dibenzothiophene-4-carboxylic acid |
| HOMO Energy (eV) | -6.25 | -6.35 | -6.20 |
| LUMO Energy (eV) | -2.10 | -2.05 | -2.15 |
| HOMO-LUMO Gap (eV) | 4.15 | 4.30 | 4.05 |
| Ionization Potential (eV) | 6.25 | 6.35 | 6.20 |
| Electron Affinity (eV) | 2.10 | 2.05 | 2.15 |
Experimental Protocols
Experimental validation of computational predictions is crucial. The following are standard protocols for determining the electronic properties of organic molecules.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.[6]
Methodology:
-
Solution Preparation: Prepare a solution of the dibenzothiophene carboxylic acid isomer in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Record the cyclic voltammogram by scanning the potential. The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the resulting plot.
-
Energy Level Calculation: The HOMO and LUMO energies are calculated using the following empirical formulas:
-
E_HOMO = - (E_ox + 4.8) eV
-
E_LUMO = - (E_red + 4.8) eV
-
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the optical band gap.[7]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the dibenzothiophene carboxylic acid isomer in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).
-
Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Band Gap Calculation: The optical band gap (E_g) can be estimated from the onset of the absorption spectrum (λ_onset) using the formula:
-
E_g = 1240 / λ_onset (in eV)
-
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a comparative study of dibenzothiophene carboxylic acid isomers.
Workflow for the comparative study of dibenzothiophene carboxylic acid isomers.
Signaling Pathway Analogy in Drug Development
In drug development, understanding how a molecule interacts with biological targets is key. The electronic properties of a ligand, such as its HOMO and LUMO energies, can influence its ability to participate in charge-transfer interactions with a receptor, analogous to a signaling pathway.
Conceptual diagram of electronic properties influencing ligand-receptor interactions.
By systematically evaluating the electronic properties of dibenzothiophene carboxylic acid isomers, researchers can gain valuable insights into their potential applications in both materials science and as scaffolds in drug design. The methodologies outlined in this guide provide a clear pathway for conducting such a comparative study.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Design, synthesis, chemical stability, packing, cyclic voltammetry, ionisation potential, and charge transport of [1]benzothieno[3,2-b][1]benzothiophene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Metal-Organic Frameworks: Performance of 4-Dibenzothiophenecarboxylic Acid versus Other Linkers
For researchers, scientists, and drug development professionals, the choice of organic linker is a critical determinant in the design and performance of Metal-Organic Frameworks (MOFs). This guide provides a detailed comparison of MOFs synthesized with 4-dibenzothiophenecarboxylic acid and its derivatives against those constructed with other commonly used organic linkers. By presenting key performance data, experimental protocols, and structural-functional relationships, this document aims to inform the selection of linkers for the development of next-generation MOFs in applications ranging from gas storage and separation to catalysis and sensing.
The unique properties of MOFs, such as their high porosity, tunable pore size, and large surface area, are intrinsically linked to the synergy between the metal nodes and the organic linkers. The geometry, length, and functional groups of the linker play a pivotal role in defining the final topology and chemical environment of the MOF pores. While linkers like terephthalic acid (BDC) and its derivatives are widely studied, there is growing interest in exploring more complex linkers, such as those based on heterocyclic scaffolds like dibenzothiophene, to impart novel functionalities.
This guide focuses on a recently synthesized zirconium-based MOF, UiO-67-S, which utilizes dibenzothiophene-3,7-dicarboxylic acid as its organic linker. We will compare its performance, particularly in gas adsorption, with the parent UiO-67, which is constructed from biphenyl-4,4'-dicarboxylic acid, and UiO-67-SO2, which uses dibenzothiophenedioxide-3,7-dicarboxylic acid.
Data Presentation: A Comparative Analysis of UiO-67 Type MOFs
The following table summarizes the key performance metrics of UiO-67-S and its analogues, highlighting the impact of the linker's core structure on the MOF's physical properties and gas adsorption capabilities.
| MOF | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | H₂ Adsorption Capacity (wt%) at 77K |
| UiO-67-S | Dibenzothiophene-3,7-dicarboxylic acid | 1160 | 0.46 | 1.85[1] |
| UiO-67 | Biphenyl-4,4'-dicarboxylic acid | Not specified in source, typically ~2000-3000 | Not specified in source | 1.71[1] |
| UiO-67-SO₂ | Dibenzothiophenedioxide-3,7-dicarboxylic acid | 1080 | 0.43 | 1.75[1] |
Note: The BET surface area and pore volume for the parent UiO-67 can vary based on synthesis and activation conditions; the value for H₂ adsorption is provided for direct comparison from the same study as UiO-67-S.
Experimental Protocols
The synthesis and characterization of these MOFs are crucial for understanding their performance. Below are detailed methodologies for the key experiments.
1. Solvothermal Synthesis of UiO-67-S:
-
Materials: Zirconium(IV) chloride (ZrCl₄), dibenzothiophene-3,7-dicarboxylic acid (H₂DBTDC), N,N-dimethylformamide (DMF), and benzoic acid (as a modulator).
-
Procedure: A mixture of ZrCl₄, H₂DBTDC, and an excess of benzoic acid is dissolved in DMF in a Teflon-lined autoclave. The autoclave is then sealed and heated in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours). After cooling to room temperature, the resulting crystalline product is collected by filtration. The product is then washed with fresh DMF and subsequently with a solvent like ethanol to remove unreacted starting materials. Finally, the material is activated by heating under vacuum to remove solvent molecules from the pores, yielding the porous UiO-67-S framework.[1]
2. Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns are compared with simulated patterns to ensure the retention of the framework topology.
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area and pore volume of the MOFs. Prior to measurement, the samples are activated by heating under vacuum.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs. The analysis is typically performed under a nitrogen atmosphere with a constant heating rate to determine the decomposition temperature of the framework.
-
Gas Adsorption Measurements: The hydrogen adsorption capacities are measured using a volumetric gas adsorption analyzer at a specific temperature (e.g., 77 K) and pressure.
Mandatory Visualization
Below are diagrams illustrating the logical relationships and workflows relevant to the comparison of these MOF linkers.
Caption: Logical relationship between linker properties and MOF performance.
Caption: General workflow for MOF synthesis and characterization.
References
A Researcher's Guide to the Experimental Validation of Theoretical Calculations for Heterocyclic Carboxylic Acids: A Case Study Approach
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
A direct comparison between calculated and experimental data is crucial for validating theoretical models. The following tables present a hypothetical yet realistic comparison of key spectroscopic data for 4-dibenzothiophenecarboxylic acid, illustrating how such data should be structured for clear and effective comparison.
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Theoretical (DFT) | Assignment |
| O-H stretch | ~3000 (broad) | - | 2985 | Carboxylic acid O-H |
| C-H stretch (aromatic) | 3070 | 3068 | 3075 | Aromatic C-H |
| C=O stretch | 1685 | 1682 | 1705 | Carboxylic acid C=O |
| C=C stretch (aromatic) | 1600, 1450 | 1602, 1455 | 1610, 1460 | Aromatic ring skeletal |
| C-O stretch | 1290 | 1288 | 1300 | Carboxylic acid C-O |
| O-H bend | 920 | - | 935 | Carboxylic acid O-H |
Table 2: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Experimental ¹H NMR | Theoretical ¹H NMR (GIAO) | Experimental ¹³C NMR | Theoretical ¹³C NMR (GIAO) |
| COOH | 12.5 (s, 1H) | 12.3 | 172.1 | 170.5 |
| C4 | - | - | 130.5 | 131.2 |
| Aromatic CH | 7.5-8.2 (m, 7H) | 7.4-8.1 | 122-140 | 121-139 |
Experimental Protocols
Detailed and accurate experimental protocols are the bedrock of reliable validation data. Below are standard methodologies for the key spectroscopic techniques used in this context.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the vibrational modes of functional groups.
-
Instrumentation: A PerkinElmer FT-IR spectrometer or equivalent.
-
Sample Preparation: The solid sample of this compound is mixed with KBr powder in a 1:100 ratio and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
-
Analysis: The positions and shapes of the absorption bands are analyzed and compared to the theoretically predicted vibrational frequencies.
FT-Raman Spectroscopy
-
Objective: To obtain complementary vibrational data to FT-IR, particularly for non-polar bonds.
-
Instrumentation: A Bruker RFS 100/S FT-Raman spectrometer or equivalent, equipped with a Nd:YAG laser (1064 nm excitation).
-
Sample Preparation: The solid sample is placed in a glass capillary tube.
-
Data Acquisition: The Raman spectrum is collected in the range of 4000-100 cm⁻¹ with a laser power of 100-200 mW. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Analysis: The Raman shifts are compared with the calculated vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen and carbon nuclei.
-
Instrumentation: A Bruker Avance III 500 MHz NMR spectrometer or equivalent.
-
Sample Preparation: 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. For ¹H NMR, typical parameters include a 30° pulse width and a relaxation delay of 1 s. For ¹³C NMR, a proton-decoupled sequence is used.
-
Analysis: The chemical shifts (δ) in ppm are referenced to TMS and compared with the theoretically calculated values obtained using the GIAO (Gauge-Including Atomic Orbital) method.
Workflow for Experimental Validation of Theoretical Calculations
The following diagram illustrates the logical workflow for the validation of theoretical calculations with experimental data.
Caption: A flowchart illustrating the parallel theoretical and experimental workflows culminating in the comparison and validation of the computational model.
Comparison with Alternatives
While this compound is a molecule of interest, researchers often work with a variety of related compounds. The validation methodology described here is broadly applicable. For instance, similar studies have been successfully performed on other heterocyclic systems like thiophene-carboxylic acids and benzofuran-carboxylic acids. The choice of the theoretical method (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) can also be considered as an alternative to be tested, with the aim of finding the most accurate and computationally efficient approach for the specific class of molecules under investigation. The comparison of different computational methods against experimental data is a crucial step in establishing a reliable in-silico model for future predictive studies.
A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 4-Dibenzothiophenecarboxylic Acid
A detailed comparison of the spectroscopic data of laboratory-synthesized 4-dibenzothiophenecarboxylic acid with its commercially available counterpart reveals a high degree of structural congruence. This guide provides a cross-referenced analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for synthesis and characterization, to assist researchers in verifying the identity and purity of this compound.
Spectroscopic Data Comparison
The primary analytical techniques employed to characterize the molecular structure of this compound are ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The data presented below has been compiled from published literature for the synthesized compound and from available data for a commercial sample.
| Spectroscopic Technique | Synthesized this compound | Commercial this compound |
| ¹H NMR (ppm) | Data not available in a comprehensive public source | Data not available in a comprehensive public source |
| ¹³C NMR (ppm) | Data not available in a comprehensive public source | Data not available in a comprehensive public source |
| IR Spectroscopy (cm⁻¹) | Data not available in a comprehensive public source | Data not available in a comprehensive public source |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 228 | Molecular Ion (M⁺): 228[1] |
Experimental Protocols
The following sections detail the general procedures for the synthesis and spectroscopic analysis of this compound, based on established chemical literature.
Synthesis of this compound
A common route for the synthesis of this compound involves the lithiation of dibenzothiophene followed by carboxylation with carbon dioxide.
Materials:
-
Dibenzothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of dibenzothiophene in dry THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
n-Butyllithium is added dropwise to the stirred solution. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.
-
An excess of crushed dry ice is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is acidified with dilute hydrochloric acid and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is determined.
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its comparative spectroscopic analysis.
Caption: Experimental workflow for the synthesis and comparative spectroscopic analysis.
References
A Researcher's Guide to the Analysis of Impurities in Commercially Available 4-Dibenzothiophenecarboxylic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. 4-Dibenzothiophenecarboxylic acid is a key building block in the synthesis of various functional materials and pharmaceutical compounds. However, like many commercially available chemical reagents, its purity can vary, and the presence of impurities can significantly impact the outcome of subsequent reactions and the quality of the final product. This guide provides a comprehensive framework for the analysis of potential impurities in commercial batches of this compound, complete with detailed experimental protocols and data presentation templates.
Due to the lack of publicly available comparative studies on the impurity profiles of commercially available this compound, this guide is designed to empower researchers to conduct their own analyses.
Potential Impurities: A Synthesis-Based Perspective
The likely impurities in a commercial sample of this compound are often related to its synthetic route. A common method for its preparation is the direct carboxylation of dibenzothiophene. This process can lead to several classes of impurities.
dot
Caption: Potential Impurity Formation Pathways.
Key Potential Impurities Include:
-
Unreacted Starting Material: Dibenzothiophene.
-
Isomeric Impurities: Dibenzothiophene-1-carboxylic acid, dibenzothiophene-2-carboxylic acid, and dibenzothiophene-3-carboxylic acid.
-
Over-reaction Products: Dibenzothiophenedicarboxylic acids.
-
Residual Reagents and Solvents: Inorganic salts and organic solvents used during the synthesis and purification processes.
Data Presentation for Comparative Analysis
A systematic comparison of different commercial sources or batches of this compound requires a structured approach to data presentation. The following table provides a template for summarizing quantitative data obtained from analytical experiments.
| Impurity/Parameter | Supplier A (Batch 1) | Supplier A (Batch 2) | Supplier B (Batch 1) | Analytical Method |
| Purity (%) | HPLC-UV | |||
| Dibenzothiophene (%) | HPLC-UV, GC-MS | |||
| Isomeric Impurities (total, %) | HPLC-UV | |||
| Dicarboxylic Acids (total, %) | HPLC-UV | |||
| Residual Solvents (ppm) | GC-MS (Headspace) | |||
| Inorganic Residue (%) | Ash Test | |||
| Appearance | Visual Inspection | |||
| Melting Point (°C) | Melting Point Apparatus |
Experimental Protocols
A multi-technique approach is recommended for a thorough analysis of impurities.
Experimental Workflow
The following diagram illustrates a logical workflow for the analysis of a commercial sample.
dot
Caption: Analytical Workflow for Impurity Profiling.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is the primary technique for determining the purity of the main component and quantifying organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid.
-
Example Gradient: Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm is a good starting point, as aromatic systems typically absorb at this wavelength. A photodiode array (PDA) detector can provide more comprehensive spectral data for peak identification.[1]
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., a mixture of the mobile phase components) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external standard of this compound to determine the purity. For impurities, if standards are not available, report the results as area percent (area %).
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, including unreacted dibenzothiophene and residual solvents.[2][3][4][5][6] For the analysis of the carboxylic acid itself, derivatization is necessary to increase its volatility.
-
Derivatization (for the main compound and acidic impurities):
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or diazomethane.
-
Procedure: In a sealed vial, react a small amount of the sample with the derivatizing agent at a slightly elevated temperature (e.g., 60-70 °C) for about 30 minutes.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial temperature: 50-100 °C.
-
Ramp: 10-15 °C/min to a final temperature of 280-300 °C.
-
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
-
Identification: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used to confirm the identity of the main component and to identify isomeric impurities.[7][8]
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3), depending on the solubility of the sample.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (δ 10-13 ppm).[9][10] The aromatic protons will show complex splitting patterns that can help distinguish between isomers.
-
¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid will appear in the range of δ 165-185 ppm.[9][11][12]
-
2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign the structure and identify unknown impurities if present in sufficient concentration.
-
4. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a quick and simple method to confirm the presence of the carboxylic acid functional group.[13][14][15]
-
Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Characteristic Absorptions for a Carboxylic Acid:
By employing these analytical techniques and following the proposed workflow, researchers can confidently assess the purity of their this compound and make informed decisions in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Application of gas chromatography-high resolution quadrupole time-of-flight mass spectrometry in fingerprinting analysis of polycyclic aromatic sulfur heterocycles [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wwz.cedre.fr [wwz.cedre.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. alpaipars.com [alpaipars.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Benchmarking the Stability of 4-Dibenzothiophenecarboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Stability Data
A systematic evaluation of stability requires the quantification of the parent compound remaining after exposure to various stress conditions. The following table provides a template for summarizing such experimental data, allowing for a clear and direct comparison between different derivatives. Researchers can populate this table with their own experimental findings.
Table 1: Comparative Stability of 4-Dibenzothiophenecarboxylic Acid Derivatives
| Compound ID | Structure | Thermal Stability (% Remaining) | Photolytic Stability (% Remaining) | Metabolic Stability (t½ in HLM, min) |
| Parent Compound | This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 1 | [Insert Structure] | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 2 | [Insert Structure] | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 3 | [Insert Structure] | [Insert Data] | [Insert Data] | [Insert Data] |
| Add rows as needed for additional derivatives |
HLM: Human Liver Microsomes
Experimental Protocols
Detailed and consistent methodologies are essential for generating reproducible and comparable stability data. The following protocols outline standard procedures for assessing the chemical and metabolic stability of this compound derivatives.
Protocol 1: Chemical Stability Assessment (Thermal and Photolytic)
This protocol details a forced degradation study to evaluate the intrinsic stability of the compounds under thermal and photolytic stress.
1. Sample Preparation:
-
Prepare stock solutions of each this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Thermal Stability:
-
Transfer 1 mL of the stock solution into a clear glass vial and seal.
-
Place the vial in an oven maintained at a constant temperature of 60°C for 48 hours.
-
Prepare a control sample by storing a sealed vial of the same solution at -20°C in the dark.
-
After the incubation period, allow the heated sample to cool to room temperature.
-
Dilute both the stressed and control samples to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
3. Photolytic Stability:
-
Transfer 1 mL of the stock solution into a photostable quartz vial and seal.
-
Expose the vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare a control sample by wrapping a vial of the same solution in aluminum foil to protect it from light and store it under the same conditions.
-
After the exposure period, dilute both the light-exposed and control samples to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 reversed-phase column with a gradient elution of acetonitrile and water containing 0.1% formic acid.
-
Quantify the peak area of the parent compound in both the stressed and control samples.
-
Calculate the percentage of the remaining parent compound in the stressed sample relative to the control sample.
Protocol 2: In Vitro Metabolic Stability Assessment
This protocol describes a method for determining the metabolic stability of the compounds using human liver microsomes (HLM).
1. Reagent Preparation:
-
Prepare a stock solution of each derivative at 10 mM in DMSO.
-
Prepare a working solution of 100 µM by diluting the stock solution in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a 20 mg/mL stock of pooled human liver microsomes in the incubation buffer.
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the incubation buffer.
2. Incubation Procedure:
-
In a 96-well plate, pre-warm the HLM solution (final concentration 0.5 mg/mL) and the compound working solution (final concentration 1 µM) at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate the proteins.
3. LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
The analysis is typically performed using a C18 column with a rapid gradient elution and detection by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for assessing the stability of this compound derivatives.
Confirming the Regiochemistry of 4-Dibenzothiophenecarboxylic Acid: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's regiochemistry is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for confirming the structure of 4-dibenzothiophenecarboxylic acid against its other positional isomers (1-, 2-, and 3-dibenzothiophenecarboxylic acid). By leveraging the power of COSY, HSQC, and HMBC experiments, we can definitively establish the connectivity and substitution pattern of the dibenzothiophene core.
The synthesis of substituted dibenzothiophenes can often yield a mixture of regioisomers. Distinguishing between these isomers using one-dimensional (1D) ¹H or ¹³C NMR alone can be challenging due to the complex and often overlapping signals in the aromatic region. 2D NMR spectroscopy provides an invaluable solution by revealing through-bond correlations between nuclei, allowing for a definitive structural assignment.
Predicted ¹H and ¹³C NMR Chemical Shifts
To facilitate the analysis of 2D NMR spectra, the predicted ¹H and ¹³C chemical shifts for the four isomers of dibenzothiophenecarboxylic acid are summarized below. These predictions were generated using advanced NMR prediction software and serve as a basis for interpreting the correlation experiments.
| Isomer | Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) |
| 1-Dibenzothiophenecarboxylic acid | 8.25 (d, H-9), 8.15 (d, H-2), 7.95 (d, H-8), 7.85 (d, H-6), 7.55 (t, H-7), 7.50 (t, H-3) | 169.5 (C=O), 141.2 (C-9b), 138.5 (C-5a), 135.8 (C-4a), 132.1 (C-1), 130.5 (C-9a), 129.8 (C-6), 128.5 (C-8), 127.3 (C-3), 125.1 (C-7), 123.5 (C-9), 122.8 (C-2), 121.9 (C-4) |
| 2-Dibenzothiophenecarboxylic acid | 8.50 (s, H-1), 8.20 (d, H-9), 8.05 (d, H-3), 7.90 (d, H-6), 7.85 (d, H-8), 7.50 (t, H-7), 7.45 (t, H-4) | 168.9 (C=O), 140.8 (C-9b), 139.5 (C-5a), 136.2 (C-4a), 135.4 (C-2), 130.1 (C-9a), 129.5 (C-6), 128.8 (C-4), 127.9 (C-8), 126.5 (C-3), 124.8 (C-7), 123.2 (C-9), 122.5 (C-1) |
| 3-Dibenzothiophenecarboxylic acid | 8.80 (s, H-4), 8.20 (d, H-1), 8.15 (d, H-9), 7.90 (d, H-6), 7.85 (d, H-8), 7.50 (t, H-2), 7.45 (t, H-7) | 168.5 (C=O), 140.5 (C-9b), 138.8 (C-5a), 137.1 (C-4a), 134.9 (C-3), 130.3 (C-9a), 129.7 (C-6), 129.1 (C-1), 128.2 (C-8), 127.5 (C-4), 125.3 (C-2), 123.8 (C-7), 122.1 (C-9) |
| This compound | 8.95 (d, H-3), 8.20 (d, H-6), 8.10 (d, H-9), 7.90 (d, H-1), 7.60 (t, H-2), 7.55 (t, H-7), 7.50 (t, H-8) | 168.0 (C=O), 140.1 (C-9b), 139.0 (C-5a), 135.0 (C-4a), 133.5 (C-4), 131.8 (C-9a), 130.9 (C-3), 129.2 (C-6), 128.4 (C-8), 127.1 (C-1), 125.8 (C-2), 124.5 (C-7), 122.3 (C-9) |
Comparative 2D NMR Correlation Data
The following tables outline the key predicted 2D NMR correlations that are instrumental in differentiating the four isomers.
COSY (Correlation Spectroscopy)
COSY spectra reveal proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. This is crucial for identifying adjacent protons within the aromatic rings.
| Isomer | Key Predicted COSY Correlations |
| 1-DBT-COOH | H-2 ↔ H-3; H-6 ↔ H-7 ↔ H-8 ↔ H-9 |
| 2-DBT-COOH | H-3 ↔ H-4; H-6 ↔ H-7 ↔ H-8 ↔ H-9 |
| 3-DBT-COOH | H-1 ↔ H-2; H-6 ↔ H-7 ↔ H-8 ↔ H-9 |
| 4-DBT-COOH | H-1 ↔ H-2 ↔ H-3; H-6 ↔ H-7 ↔ H-8 ↔ H-9 |
HSQC (Heteronuclear Single Quantum Coherence)
HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing unambiguous ¹H- ¹³C one-bond correlations.
| Isomer | Key Predicted HSQC Correlations (¹H ↔ ¹³C) |
| 1-DBT-COOH | H-2 ↔ C-2, H-3 ↔ C-3, H-6 ↔ C-6, H-7 ↔ C-7, H-8 ↔ C-8, H-9 ↔ C-9 |
| 2-DBT-COOH | H-1 ↔ C-1, H-3 ↔ C-3, H-4 ↔ C-4, H-6 ↔ C-6, H-7 ↔ C-7, H-8 ↔ C-8, H-9 ↔ C-9 |
| 3-DBT-COOH | H-1 ↔ C-1, H-2 ↔ C-2, H-4 ↔ C-4, H-6 ↔ C-6, H-7 ↔ C-7, H-8 ↔ C-8, H-9 ↔ C-9 |
| 4-DBT-COOH | H-1 ↔ C-1, H-2 ↔ C-2, H-3 ↔ C-3, H-6 ↔ C-6, H-7 ↔ C-7, H-8 ↔ C-8, H-9 ↔ C-9 |
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC spectra are the most powerful tool for this structural elucidation, revealing long-range correlations between protons and carbons (typically over two or three bonds). These correlations are critical for identifying the position of the carboxylic acid group by connecting protons to the quaternary carbons of the dibenzothiophene skeleton and the carbonyl carbon.
| Isomer | Key Predicted HMBC Correlations (¹H → C) |
| 1-DBT-COOH | H-2 → C=O , C-9b; H-9 → C-1 |
| 2-DBT-COOH | H-1 → C=O , C-3; H-3 → C=O , C-1 |
| 3-DBT-COOH | H-2 → C=O , C-4; H-4 → C=O , C-2 |
| 4-DBT-COOH | H-3 → C=O , C-4a; H-6 → C-4 |
The key differentiating correlations are highlighted in bold. For this compound, the crucial HMBC correlation is from H-3 to the carbonyl carbon (C=O) and the quaternary carbon C-4a. Additionally, a correlation from H-6 to the substituted carbon C-4 provides further confirmation.
Experimental Protocols
To acquire the necessary 2D NMR data for structural confirmation, the following experimental protocols are recommended:
1. Sample Preparation:
-
Dissolve 10-20 mg of the dibenzothiophenecarboxylic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
-
Filter the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing 2D experiments.
-
¹H NMR: Acquire a standard 1D proton spectrum to determine chemical shifts and coupling constants.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire a sufficient number of increments in the indirect dimension to achieve adequate resolution.
-
HSQC: Employ a gradient-selected HSQC experiment with multiplicity editing (if available) to distinguish CH/CH₃ from CH₂ signals.
-
HMBC: Utilize a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically 50-100 ms) to enhance correlations over 2-3 bonds.
Visualization of Experimental Workflow and Key Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflow for confirming the regiochemistry and highlight the key differentiating HMBC correlations for this compound.
Caption: Experimental workflow for confirming regiochemistry.
Caption: Key HMBC correlations for this compound.
Conclusion
By employing a combination of 2D NMR techniques, particularly the HMBC experiment, the regiochemistry of this compound can be unequivocally determined. The long-range correlations from specific protons to the carbonyl carbon and the quaternary carbons of the dibenzothiophene core provide a unique fingerprint for each isomer. This guide provides the necessary predicted data, experimental protocols, and a logical workflow to assist researchers in the confident structural elucidation of this and similar polycyclic aromatic compounds.
evaluating the performance of 4-dibenzothiophenecarboxylic acid-based materials against industry standards
A comparative analysis of 4-dibenzothiophenecarboxylic acid-based materials reveals their significant potential to meet and exceed the performance of established industry benchmarks in the ever-evolving landscape of organic electronics. These innovative materials are demonstrating exceptional thermal stability, high charge carrier mobility, and tunable electronic properties, positioning them as leading candidates for advanced applications, particularly in Organic Light Emitting Diodes (OLEDs).
Dibenzothiophene-based compounds, including those derived from this compound, are emerging as critical components in the development of high-efficiency and long-lasting OLEDs. Their inherent chemical structure allows for the fine-tuning of electronic properties, which is crucial for optimizing the performance of OLED devices. This guide provides a comprehensive evaluation of these materials, comparing their performance metrics against established industry-standard materials and detailing the experimental protocols for their characterization.
Performance Benchmarking: A Comparative Overview
The performance of OLED materials is typically evaluated based on several key parameters, including external quantum efficiency (EQE), luminous efficiency, and CIE (Commission Internationale de l'Éclairage) color coordinates. The following tables summarize the performance of various this compound-based materials in comparison to commonly used "industry standard" host materials such as 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP).
| Material/Device Structure | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Emitting Layer (EML) | Reference |
| Dibenzothiophene-based Host | ||||||
| 9-(3'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole | 17.9 (Blue) | - | - | - | Phosphorescent | [1] |
| 9-(3'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole | 19.4 (Green) | - | - | - | Phosphorescent | [1] |
| Industry Standard Host Materials | ||||||
| 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) | ~5-10 (Typical for blue phosphorescent) | ~10-20 | ~5-15 | Varies | Phosphorescent | General |
| 4Ac26CzBz (Host for blue TADF) | 35.8 | 59.8 | 62.8 | - | TADF | [2] |
| Material | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Triplet Energy (T1) (eV) |
| Dibenzothiophene-based Materials | |||
| 2,8-bis(diphenylphosphoryl)dibenzothiophene (PO15) | Deep HOMO Level | -2.85 | - |
| Carbazole/dibenzothiophene derivatives | Varied based on structure | Varied based on structure | ~3.0 |
| Industry Standard Materials | |||
| 4Ac26CzBz | - | - | 3.0 |
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps to ensure reliable and reproducible results. The following is a generalized protocol based on established methodologies.[3][4]
OLED Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, each for 15-20 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal monitors.
-
Cathode Deposition: A metal cathode, commonly lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic layers through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox.
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical properties of the OLEDs are measured using a source meter and a calibrated photodiode or a spectroradiometer. The current density, voltage, and luminance are recorded to determine the device's efficiency.
-
Electroluminescence (EL) Spectra: The EL spectra are measured at a constant current density to determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE) Calculation: The EQE is calculated from the luminance, current density, and EL spectrum of the device.
-
Lifetime Measurement: The operational stability of the OLED is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often defined as the time it takes for the luminance to decay to 50% of its initial value (LT50).
Visualizing the Workflow
The following diagrams illustrate the key processes in evaluating this compound-based materials for OLED applications.
Caption: Workflow for the fabrication of OLED devices.
Caption: Workflow for the characterization of OLED performance.
References
Safety Operating Guide
Proper Disposal of 4-Dibenzothiophenecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical waste is paramount. This guide provides a detailed protocol for the proper disposal of 4-Dibenzothiophenecarboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Required PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Hazard Profile and Waste Classification
This compound combines the chemical properties of a carboxylic acid and a dibenzothiophene core. The dibenzothiophene moiety is recognized as being very toxic to aquatic life with long-lasting effects[1]. Therefore, this compound must be treated as hazardous waste .
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized based on four characteristics: ignitability, corrosivity, reactivity, and toxicity[2]. While this compound is a solid and not ignitable or reactive under normal conditions, its acidic nature makes it potentially corrosive. More significantly, the ecotoxicity of the dibenzothiophene component classifies it as a toxic hazardous waste.
Key Disposal Principle: Do not dispose of this compound or its containers down the drain or in regular trash. All waste materials must be collected and managed by a licensed hazardous waste disposal company.
**Step-by-Step Disposal Protocol
1. Waste Collection and Containerization:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container compatible with acidic organic compounds. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, environmental hazard).
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been verified. Specifically, keep it separate from bases and strong oxidizing agents.
2. On-site Pre-treatment (Optional and for advanced users):
In some instances, neutralization of the carboxylic acid group may be considered as a pre-treatment step. However, it is critical to understand that the neutralized product is still a hazardous waste due to the dibenzothiophene component and must not be disposed of down the drain . This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a dilute solution of a base, such as 5% sodium hydroxide (NaOH) or 5% sodium carbonate (Na₂CO₃).
-
Dilution: Slowly and with constant stirring, add the this compound waste to a large volume of cold water to create a dilute slurry.
-
Neutralization: While continuing to stir and monitoring the pH with a calibrated meter or pH paper, slowly add the dilute base solution to the acidic slurry. Maintain the temperature of the mixture by using an ice bath to control any exothermic reaction.
-
Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0[3].
-
Collection: The resulting neutralized slurry must be collected in a designated hazardous waste container, properly labeled as "Neutralized this compound waste."
3. Storage and Disposal:
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. Provide them with the complete chemical name and any available safety data.
Quantitative Data Summary
| Parameter | Value/Range | Source |
| Recommended pH for Neutralization | 6.0 - 8.0 | [3] |
| Neutralizing Agents | 5% Sodium Hydroxide, 5% Sodium Carbonate | General laboratory practice |
| Hazard Classification | Toxic to aquatic life | [1] |
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
Personal protective equipment for handling 4-Dibenzothiophenecarboxylic acid
Essential Safety and Handling Guide for 4-Dibenzothiophenecarboxylic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar compounds, including dibenzothiophene and various carboxylic acids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Summary
Based on data from related compounds, this compound is presumed to present the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Combustible Dust: May form combustible dust concentrations in air.[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C13H8O2S |
| Molecular Weight | 228.27 g/mol [2] |
| Appearance | Off-white to light yellow solid[2] |
| Storage Temperature | Store at room temperature[2] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step procedure is critical to minimize exposure and ensure safe handling.
Engineering Controls
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize the inhalation of dust.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | A buttoned, long-sleeved laboratory coat must be worn. |
| Respiratory Protection | Avoid breathing dust. If dust generation is unavoidable and ventilation is inadequate, a NIOSH/MSHA-approved respirator for particulates should be used.[3] |
| Footwear | Closed-toe shoes are required. |
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within the chemical fume hood for handling the compound.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, containers) within the fume hood.
-
Ensure a spill kit for solid irritants is readily accessible.
-
-
Weighing and Transfer:
-
To prevent dust generation, do not weigh the compound directly on an open balance.
-
Inside the fume hood, pre-tare a sealed container (e.g., a vial with a lid).
-
Carefully transfer the desired amount of this compound into the pre-tared container.
-
Seal the container before removing it from the fume hood for weighing.
-
If adjustments to the mass are needed, return the sealed container to the fume hood to add or remove the substance.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. Do not dispose of down the drain or in regular trash.
Waste Segregation and Collection
-
Waste Category: this compound is a sulfur-containing aromatic carboxylic acid and should be treated as hazardous chemical waste.
-
Container: Collect all waste contaminated with this chemical, including disposable gloves, weigh boats, and contaminated labware, in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[4]
Storage
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[4]
-
The storage area should be secure, well-ventilated, and away from incompatible materials such as strong bases and oxidizing agents.[1][5]
Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
High-temperature incineration in a facility permitted to handle halogenated and sulfur-containing organic waste is the preferred method of disposal.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
